molecular formula C26H22O4 B015411 Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- CAS No. 7727-33-5

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Cat. No.: B015411
CAS No.: 7727-33-5
M. Wt: 398.4 g/mol
InChI Key: HDPBBNNDDQOWPJ-UHFFFAOYSA-N
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Description

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, is a useful research compound. Its molecular formula is C26H22O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310098. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol
Source PubChem
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InChI

InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBBNNDDQOWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064785
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7727-33-5
Record name 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Record name Ethanediylidenetetrakisphenol
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Foundational & Exploratory

An In-depth Technical Guide to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known by its IUPAC name 4,4',4'',4'''-(ethane-1,1,2,2-tetrayl)tetraphenol and commonly as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is a polyphenolic compound with a unique molecular architecture. Its structure, featuring four phenol rings linked to a central ethane backbone, makes it a subject of interest in various fields of chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

The fundamental properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are summarized in the table below, providing a quick reference for researchers. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 7727-33-5[1]
Molecular Formula C₂₆H₂₂O₄[1]
Molecular Weight 398.46 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 298-302 °C[2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Purification

A common method for the synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane involves the acid-catalyzed reaction of phenol with glyoxal. A detailed experimental protocol based on patent literature is provided below.[3]

Experimental Protocol: Synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane

Materials:

  • Phenol

  • Glyoxal (40% aqueous solution)

  • Sulfuric acid (98%)

  • Acetone

  • Acetonitrile or Tetrahydrofuran (for extraction)

Procedure:

  • In a suitable reaction vessel, combine phenol and acetone.

  • Add a 40% aqueous solution of glyoxal to the mixture.

  • While maintaining the temperature between 13-17 °C, slowly add concentrated sulfuric acid (98%) to the reaction mixture.

  • After the addition of the acid catalyst, stir the reaction mixture at 40 °C.

  • Upon completion of the reaction, the mixture will contain the desired product, its isomers, and unreacted phenols.

  • The 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound is then extracted from the mixture using either tetrahydrofuran or acetonitrile.[3] The extraction is preferably carried out at a temperature between 30 to 80 °C.[3]

  • The extracted organic phase is then cooled to precipitate the solid product.

  • The precipitate is filtered and washed to yield the final product.

Chemical Structure

The molecular structure of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is fundamental to its chemical properties and potential applications. Below is a diagram of its chemical structure.

Chemical structure of the compound.

Applications and Potential Biological Role

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a versatile compound with applications in material science and as a synthetic intermediate.[4] Its polyphenolic structure inherently suggests potential as an antioxidant.

Material Science and Industrial Applications

This compound is utilized as an antioxidant additive in plastics, coatings, and rubber products, where it enhances thermal stability and longevity by mitigating oxidative degradation.[4]

Role as a Synthetic Intermediate

In the pharmaceutical and chemical industries, it serves as a valuable intermediate in the synthesis of more complex organic molecules.[4] Its multiple reactive hydroxyl groups allow for further chemical modifications, making it a useful building block for creating novel compounds.

experimental_workflow start Phenol, 4,4',4'',4'''- (1,2-ethanediylidene)tetrakis- modification Chemical Modification (e.g., Etherification, Esterification) start->modification intermediate Functionalized Intermediate modification->intermediate synthesis Synthesis of Target Molecule intermediate->synthesis target Complex Organic Molecule (e.g., Active Pharmaceutical Ingredient) synthesis->target

Synthetic utility workflow.
Potential Biological Activity

While specific pharmacological studies on Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are not extensively reported in publicly available literature, its structural motifs are common in compounds with biological activity. The presence of multiple phenol groups suggests that it likely possesses antioxidant properties by acting as a free radical scavenger. The structure-activity relationship of phenolic compounds is well-established, with the number and position of hydroxyl groups influencing their antioxidant capacity.[1][5] However, to date, detailed in-vitro or in-vivo studies quantifying its biological effects or elucidating its mechanism of action in a biological system are limited. Some commercial suppliers list its application in "healing drugs," but without supporting scientific literature.[6]

Conclusion

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a well-characterized compound with established utility in material science and as a synthetic precursor. Its synthesis is achievable through scalable methods, and its chemical properties are well-documented. While its polyphenolic structure suggests potential for biological activity, particularly as an antioxidant, this remains an area requiring further investigation by the research and drug development communities. Future studies could focus on quantifying its antioxidant efficacy, exploring its potential to modulate biological pathways, and leveraging its scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Tetrakis(4-hydroxyphenyl)ethylene: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of tetraphenylethylene (TPE), is a non-planar, propeller-shaped molecule that has garnered significant interest in the scientific community. Its unique photophysical property of Aggregation-Induced Emission (AIE) makes it a powerful tool for various applications, particularly in the realm of biomedical research and drug development. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, synthesis, and key applications of THPE, with a focus on its use as a fluorescent probe in cellular imaging and drug delivery studies.

Core Properties and CAS Number

Tetrakis(4-hydroxyphenyl)ethylene is registered under the CAS number 119301-59-6 . Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 119301-59-6N/A
Molecular Formula C₂₆H₂₀O₄[1]
Molecular Weight 396.44 g/mol [1]
Appearance White to light yellow or light red powder/crystal
Purity >97.0% (by GC)
Melting Point 323 °C
Solubility A derivative, THPE, exhibits significantly higher water solubility (approx. 2.6 mg/mL) compared to its parent compound TPE.[2]
Storage Conditions Room temperature, recommended to be stored at <15°C in a cool, dark place under an inert atmosphere.
Sensitivity Light and air sensitive.

Synthesis

The synthesis of Tetrakis(4-hydroxyphenyl)ethylene can be achieved through a McMurry coupling reaction of 4,4'-dihydroxybenzophenone. This reductive coupling of two ketone molecules to form an alkene is a standard method for creating sterically hindered alkenes like THPE.[3][4][5]

General Synthetic Workflow

The McMurry reaction involves the use of a low-valent titanium reagent, typically generated in situ from titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as zinc-copper couple, lithium aluminum hydride, or zinc dust.[3][5] The carbonyl groups of two molecules of 4,4'-dihydroxybenzophenone are coupled to form the central ethylene bond of THPE.

4,4'-dihydroxybenzophenone 4,4'-dihydroxybenzophenone McMurry Coupling McMurry Coupling 4,4'-dihydroxybenzophenone->McMurry Coupling Low-valent Titanium Reagent Low-valent Titanium Reagent Low-valent Titanium Reagent->McMurry Coupling Tetrakis(4-hydroxyphenyl)ethylene Tetrakis(4-hydroxyphenyl)ethylene McMurry Coupling->Tetrakis(4-hydroxyphenyl)ethylene THPE in Organic Solvent THPE in Organic Solvent Nanoprecipitation Nanoprecipitation THPE in Organic Solvent->Nanoprecipitation Aqueous Non-solvent Aqueous Non-solvent Aqueous Non-solvent->Nanoprecipitation Solvent Removal Solvent Removal Nanoprecipitation->Solvent Removal Purification Purification Solvent Removal->Purification THPE Nanocrystals THPE Nanocrystals Purification->THPE Nanocrystals Cell Seeding Cell Seeding Incubation with THPE Nanocrystals Incubation with THPE Nanocrystals Cell Seeding->Incubation with THPE Nanocrystals Washing Washing Incubation with THPE Nanocrystals->Washing Imaging Imaging Washing->Imaging Quantitative Analysis Quantitative Analysis Washing->Quantitative Analysis Fluorescence Microscopy Fluorescence Microscopy Imaging->Fluorescence Microscopy Confocal Microscopy Confocal Microscopy Imaging->Confocal Microscopy Flow Cytometry Flow Cytometry Quantitative Analysis->Flow Cytometry cluster_0 Estrogen Receptor Signaling Pathway Estrogen Estrogen Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) Binds ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization Nuclear Translocation Nuclear Translocation ER Dimerization->Nuclear Translocation Binding to ERE Binding to ERE Nuclear Translocation->Binding to ERE Gene Transcription Gene Transcription Binding to ERE->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response THPE (Potential Antagonist) THPE (Potential Antagonist) THPE (Potential Antagonist)->Estrogen Receptor (ER) Competitively Binds

References

A Technical Guide to the Synthesis of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, more commonly known as Tetrakis(4-hydroxyphenyl)ethylene (THPE), is a functionalized derivative of tetraphenylethylene (TPE). TPE and its derivatives are a significant class of molecules in materials science and medicinal chemistry, primarily due to their unique photophysical property of aggregation-induced emission (AIE). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid-state or at high concentrations, AIE luminogens such as THPE exhibit enhanced fluorescence emission in the aggregated state. This characteristic makes them highly valuable for applications in the development of fluorescent probes, chemical sensors, and optoelectronic materials.

This technical guide provides a comprehensive overview of a primary synthesis route for THPE, detailing the experimental protocol for its preparation via the McMurry coupling reaction. Furthermore, it outlines an experimental workflow for the application of THPE in studying the cellular uptake of nanocrystals, a key area of interest in drug delivery research.

Core Synthesis Route: McMurry Coupling Reaction

The most direct and commonly cited method for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene is the McMurry reaction. This organometallic reaction involves the reductive coupling of two ketone molecules to form an alkene, mediated by a low-valent titanium reagent. In the case of THPE synthesis, the precursor is 4,4'-dihydroxybenzophenone.

Data Presentation: Quantitative Data for THPE Synthesis

The following table summarizes the key quantitative data for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene from 4,4'-dihydroxybenzophenone via the McMurry reaction.

ParameterValueReference
Reactants
4,4'-Dihydroxybenzophenone1 equivalent[1]
Titanium(IV) chloride (TiCl₄)2 equivalents[2]
Zinc dust (Zn)4 equivalents[2]
Anhydrous Tetrahydrofuran (THF)Sufficient volume for reflux[2]
Reaction Conditions
AtmosphereInert (e.g., Nitrogen or Argon)[2]
TemperatureReflux[1][2]
Reaction TimeSeveral hours (monitored by TLC)[1]
Work-up & Purification
Quenching SolutionAqueous potassium carbonate (K₂CO₃)[1]
Filtration AidCelite[1]
Extraction SolventEthyl acetate[1]
Purification MethodColumn chromatography on silica gel[1]
Experimental Protocol: McMurry Synthesis of THPE

This protocol is adapted from established general procedures for the McMurry reaction.[1][2]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • 4,4'-Dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • Under an inert atmosphere, add zinc dust (4 equivalents) to a three-necked round-bottom flask containing anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium reagent.

  • Reductive Coupling Reaction:

    • Cool the titanium reagent suspension back to 0 °C.

    • In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF.

    • Add the solution of 4,4'-dihydroxybenzophenone dropwise to the cold titanium reagent suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by the slow, dropwise addition of an aqueous potassium carbonate solution.

    • Stir the mixture for approximately 30 minutes.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure Tetrakis(4-hydroxyphenyl)ethylene.

Synthesis Route Diagram

Synthesis_of_THPE cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dihydroxybenzophenone 4,4'-Dihydroxybenzophenone reaction_step McMurry Coupling dihydroxybenzophenone->reaction_step ti_zn TiCl4 / Zn ti_zn->reaction_step conditions Anhydrous THF Inert Atmosphere Reflux conditions->reaction_step thpe Tetrakis(4-hydroxyphenyl)ethylene (THPE) reaction_step->thpe

Synthesis of THPE via McMurry Coupling.

Application in Drug Development Research: A Workflow

The AIE properties of THPE make it an excellent fluorescent probe for tracking the fate of drug delivery systems at the cellular level. For instance, THPE can be formulated into nanocrystals, and its fluorescence can be used to monitor their uptake and intracellular trafficking.[3]

Experimental Workflow: Cellular Uptake of THPE Nanocrystals

This workflow outlines the key steps for investigating the cellular uptake of THPE nanocrystals using confocal microscopy and flow cytometry.[3]

Experimental Protocol Outline:

  • Preparation of THPE Nanocrystals:

    • Prepare THPE nanocrystals using a suitable method, such as nanoprecipitation.

    • Characterize the nanocrystals for size, morphology, and fluorescence properties.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., cancer cells for drug delivery studies) in appropriate media.

    • Seed the cells in culture plates or on coverslips suitable for microscopy.

    • Treat the cells with varying concentrations of THPE nanocrystals for different time points.

  • Sample Preparation for Analysis:

    • For Confocal Microscopy: After incubation, wash the cells to remove excess nanocrystals, fix them, and stain with cellular markers if required (e.g., for specific organelles). Mount the coverslips on microscope slides.

    • For Flow Cytometry: After incubation, wash the cells and detach them from the culture plate to create a single-cell suspension.

  • Data Acquisition and Analysis:

    • Confocal Microscopy: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for THPE. Analyze the images to determine the subcellular localization of the nanocrystals.

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanocrystals and the mean fluorescence intensity, which corresponds to the amount of uptake.

Experimental Workflow Diagram

Cellular_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_nc Prepare THPE Nanocrystals treat_cells Incubate Cells with THPE Nanocrystals prep_nc->treat_cells culture_cells Culture and Seed Cells culture_cells->treat_cells confocal_prep Prepare Samples for Confocal Microscopy treat_cells->confocal_prep flow_prep Prepare Samples for Flow Cytometry treat_cells->flow_prep confocal_acq Image with Confocal Microscope confocal_prep->confocal_acq flow_acq Analyze with Flow Cytometer flow_prep->flow_acq confocal_analysis Analyze Subcellular Localization confocal_acq->confocal_analysis flow_analysis Quantify Cellular Uptake flow_acq->flow_analysis

Workflow for THPE Nanocrystal Cellular Uptake Study.

Conclusion

The synthesis of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- via the McMurry coupling of 4,4'-dihydroxybenzophenone is a robust and direct method for obtaining this valuable AIE-active compound. Its unique fluorescent properties make it a powerful tool in drug development research, particularly for visualizing and quantifying the cellular uptake of nanoparticle-based delivery systems. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to synthesize and utilize THPE in their studies.

References

Technical Guide: Solubility Profile of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, a polyphenolic compound of interest in various research and development applications. Due to the limited availability of direct experimental solubility data for this specific molecule in public literature, this guide offers a theoretical solubility assessment based on its chemical structure, a general experimental protocol for determining its solubility, and data for structurally related compounds to provide a comparative context.

Introduction to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is a complex organic molecule characterized by a central ethane bridge connecting four phenol rings. The presence of four hydroxyl groups suggests the potential for hydrogen bonding, which typically enhances solubility in polar solvents. However, the large, rigid, and nonpolar carbon backbone of the molecule suggests that its solubility in aqueous or highly polar solvents may be limited.

A thorough understanding of its solubility in a range of solvents is critical for its application in areas such as polymer chemistry, materials science, and pharmaceutical development, where it may be used as a monomer, cross-linking agent, or a scaffold for drug design.

Predicted Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- can be inferred:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polarity introduced by the four hydroxyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are likely to be the most effective. They can engage in hydrogen bonding with the phenolic protons and have a sufficient nonpolar character to solvate the hydrocarbon backbone.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Very low solubility is anticipated due to the large hydrophobic surface area of the molecule.

    • Alcohols (Ethanol, Methanol): Moderate solubility is expected, as these solvents have both polar (hydroxyl) and nonpolar (alkyl chain) characteristics.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing the peak area to a previously established calibration curve.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

3.3. Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Shake at constant temp. (24-72h) B->C D Settle at constant temp. (≥24h) C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Visualization of Logical Relationships in Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing the dissolution of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome A H-Bond Donors (Phenolic -OH) HighSol High Solubility A->HighSol Favors dissolution in polar/protic solvents B Large Nonpolar Backbone LowSol Low Solubility B->LowSol Favors dissolution in nonpolar solvents; Hinders dissolution in polar solvents C Polarity C->HighSol High polarity favors dissolving polar groups D H-Bonding Capacity D->HighSol Acceptors/donors favor dissolving H-bonding solutes

Caption: Factors influencing solubility.

Disclaimer: The information provided in this guide is based on theoretical principles and generalized experimental methods. It is intended for informational purposes only. Researchers should conduct their own experiments to determine the precise solubility of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- in their specific solvent systems and conditions.

An In-depth Technical Guide to the Derivatization of Tetrakis(4-hydroxyphenyl)ethylene for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of tetrakis(4-hydroxyphenyl)ethylene (TPE-OH), a versatile molecular building block for the development of advanced functional materials. TPE-OH, and its derivatives, are renowned for their unique aggregation-induced emission (AIE) properties, making them highly valuable in fields ranging from optoelectronics to theranostics. This document details key derivatization strategies, experimental protocols, and the performance of the resulting functional materials, with a focus on quantitative data and practical applications.

Core Concepts: Tetrakis(4-hydroxyphenyl)ethylene and Aggregation-Induced Emission

Tetrakis(4-hydroxyphenyl)ethylene (also known as THPE) is a propeller-shaped molecule with four phenolic hydroxyl groups. These hydroxyl groups serve as reactive sites for a variety of chemical modifications, allowing for the facile synthesis of a diverse range of functional derivatives.

A key feature of many TPE derivatives is Aggregation-Induced Emission (AIE). In a dilute solution, these molecules are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or in a solid form, these rotations are restricted, blocking the non-radiative pathway and forcing the molecule to release its energy as fluorescence. This "turn-on" fluorescence mechanism is highly advantageous for various applications, particularly in sensing and bioimaging.

Derivatization Strategies for TPE-OH

The four hydroxyl groups of TPE-OH offer a versatile platform for a multitude of chemical transformations. The most common and effective derivatization strategies include etherification, esterification, and click chemistry. These reactions allow for the introduction of a wide array of functional moieties to tailor the properties of the final material.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method to convert the hydroxyl groups of TPE-OH into ether linkages. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This method is particularly useful for introducing alkyl chains, which can modulate the solubility and self-assembly properties of the TPE core.

Esterification

Esterification of the hydroxyl groups is another common strategy to functionalize TPE-OH. This can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or through carbodiimide-mediated coupling with carboxylic acids (Steglich esterification). Esterification can be used to attach a wide range of functional groups, including polymers, bioactive molecules, and moieties for further chemical reactions.

Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for TPE-OH functionalization. This reaction is highly efficient, selective, and tolerant of a wide range of functional groups. Typically, the TPE-OH core is first modified to introduce either an alkyne or an azide group. This "clickable" TPE can then be readily conjugated with a variety of molecules, including biomolecules like peptides and sugars, fluorescent dyes, and polymers.

Experimental Protocols

This section provides detailed experimental protocols for key derivatization reactions of TPE-OH and its precursors.

Synthesis of Tetrakis(4-propargyloxyphenyl)ethylene (TPE-(O-propargyl)₄) via Williamson Ether Synthesis[1]

This protocol describes the introduction of alkyne functionalities to TPE-OH, making it suitable for subsequent click chemistry reactions.

Materials:

  • Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve TPE-OH (0.1 g, 0.25 mmol) in anhydrous DMF (5 ml) under a nitrogen atmosphere.

  • Add K₂CO₃ (0.35 g, 2.5 mmol) to the solution and stir vigorously.

  • Add propargyl bromide (0.15 g, 1.25 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, extract the solution with chloroform.

  • Wash the organic layer successively with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-dichloromethane (1:1, v/v) mixture as the eluent to obtain compound 2 (TPE-(O-propargyl)₄).

Yield: 66%[1]

Synthesis of a TPE-based Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

This protocol demonstrates the conjugation of an azide-containing oligosaccharide to the alkyne-functionalized TPE derivative prepared in the previous step.

Materials:

  • Tetrakis(4-propargyloxyphenyl)ethylene (TPE-(O-propargyl)₄)

  • Azide-functionalized oligosaccharide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve TPE-(O-propargyl)₄ and the azide-functionalized oligosaccharide in a mixture of DMSO and water.

  • Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified by appropriate chromatographic techniques.

Quantitative Data Presentation

The following tables summarize key quantitative data for various TPE-OH derivatives and their applications.

Table 1: Reaction Yields for TPE-OH Derivatization

DerivativeDerivatization MethodReagentsYield (%)Reference
Tetrakis(4-propargyloxyphenyl)ethyleneWilliamson Ether SynthesisPropargyl bromide, K₂CO₃66[1]
Tetra(4-bromophenyl)ethyleneBrominationBromine, Glacial Acetic Acid90[2]
Thiophene-substituted TetraphenylethyleneSuzuki Cross-CouplingThiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃-[3]
TPE-Drug Conjugates (Podophyllotoxin, N-desacetylthiocolchicine, Cabazitaxel)EDC·HCl/DMAP or HATU/DIPEA mediated condensationSebacic acid linker, Drugs67-72[4]

Table 2: Photophysical Properties of TPE Derivatives

DerivativeSolvent/StateExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ) (%)Reference
TPE-PVATHF/H₂O (fw = 99%)2704662.26[5]
TPE-based Boranil Complex (TPE-BA-OMe)Aggregated State---[6]
TPE-Drug Nanoparticles (Podophyllotoxin)Water-48045[4]
TPE-Drug Nanoparticles (Cabazitaxel)Water-48041[4]
Thiophene-substituted Tetraphenylethylene90% water/THF360519-[2]

Table 3: Performance of TPE-based Functional Materials

ApplicationDerivativeAnalyte/TargetLimit of Detection (LOD)Performance MetricReference
Fluorescent SensorTPE-PVAHg²⁺0.183 µg/mL-[5]
Fluorescent SensorTPE-PVAAg⁺0.238 µg/mL-[5]
Fluorescent SensorThiophene-substituted TetraphenylethyleneNitroaromatic Compounds1.0 nM-[2]
Drug DeliveryTPE-Cabazitaxel NanoparticlesOVCAR3 cancer cells-IC₅₀ = 700 pM[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks and experimental procedures related to the derivatization and application of TPE-OH.

Derivatization_Strategies cluster_derivatization Derivatization Methods cluster_functional_materials Functional Materials TPE_OH Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) Etherification Williamson Ether Synthesis TPE_OH->Etherification Alkyl Halide, Base Esterification Esterification TPE_OH->Esterification Acyl Chloride or Carboxylic Acid Click_Chem Click Chemistry (e.g., CuAAC) TPE_OH->Click_Chem 1. Propargylation 2. Azide coupling Sensors Fluorescent Sensors Etherification->Sensors OLEDs OLEDs Etherification->OLEDs Drug_Delivery Drug Delivery Systems Esterification->Drug_Delivery Bioimaging Bioimaging Agents Click_Chem->Bioimaging

Derivatization pathways of TPE-OH for functional materials.

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Excited_State_S Excited State Ground_State_S Ground State Excited_State_S->Ground_State_S Non-radiative decay (Intramolecular Rotation) Excited_State_A Excited State Ground_State_A Ground State Excited_State_A->Ground_State_A Radiative decay (Fluorescence) Photon_In Photon Absorption Photon_In->Excited_State_S Photon_In->Excited_State_A

Mechanism of Aggregation-Induced Emission (AIE).

Experimental_Workflow start Start: TPE-OH derivatization Derivatization Reaction (e.g., Williamson Ether Synthesis) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization photophysical Photophysical Studies (UV-Vis, Fluorescence Spectroscopy) characterization->photophysical application Application Testing (e.g., Sensor Performance, Drug Release Assay) photophysical->application end End: Functional Material application->end

General experimental workflow for TPE-based materials.

Sensing_Mechanism TPE_Probe TPE-based Probe (Weakly Fluorescent in Solution) Complex TPE-Probe-Analyte Complex (Aggregated State) TPE_Probe->Complex + Analyte Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Fluorescence Strong Fluorescence (Signal ON) Complex->Fluorescence Restriction of Intramolecular Rotation

Turn-on fluorescence sensing mechanism.

Conclusion

The derivatization of tetrakis(4-hydroxyphenyl)ethylene offers a powerful and versatile platform for the creation of a wide range of functional materials. By leveraging established synthetic methodologies such as Williamson ether synthesis, esterification, and click chemistry, researchers can readily tailor the properties of the TPE core to suit specific applications. The unique aggregation-induced emission characteristic of many TPE derivatives makes them particularly well-suited for applications in sensing, bioimaging, and optoelectronics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and engineers working at the forefront of materials science and drug development. Further exploration of novel derivatization strategies and applications will undoubtedly continue to expand the utility of this remarkable molecular building block.

References

An In-depth Technical Guide on the Thermal Stability of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethylene (THPE), is a member of the tetraphenylethylene (TPE) family of compounds. These molecules are of significant interest due to their unique photophysical properties, particularly aggregation-induced emission (AIE). While much of the research has focused on their luminescent applications, understanding their thermal stability is crucial for their use in materials science, drug delivery, and other applications where they may be subjected to thermal stress. This guide provides a summary of the currently available information on the thermal properties of THPE and outlines standard experimental protocols for its thermal analysis.

Introduction

Tetraphenylethylene and its derivatives are characterized by a central ethylene core with four phenyl rings. This propeller-like structure is key to their AIE properties. The thermal stability of these compounds is an important parameter for their practical application, influencing their processing, storage, and performance in various matrices. Generally, TPE-based π-conjugated skeletons are known for their good thermal properties and photostability.[1][2] This guide focuses specifically on the hydroxylated derivative, THPE.

Physicochemical Properties

A summary of the known physicochemical properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₀O₄[3]
Molecular Weight 396.44 g/mol [3]
CAS Number 119301-59-6[4]
Melting Point 323 °C[5]

Thermal Stability Analysis

In the absence of specific data for THPE, a general overview of the thermal stability of TPE derivatives can be considered. TPE-based structures are often incorporated into polymers such as polyimides and epoxy resins to enhance their thermal properties. These polymers generally exhibit high decomposition temperatures.

Recommended Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition temperature, the presence of residual solvents or moisture, and the overall thermal stability.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined are the onset temperature of decomposition (T_onset) and the temperature of maximum rate of weight loss (T_max), which is obtained from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting point, glass transition temperature, and to study crystallization and decomposition behavior.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 350 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating scan is often performed to observe the glass transition of the amorphous solid and to obtain a melting point free from the sample's prior thermal history.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Visualizations

The following diagrams illustrate the general workflows for the recommended thermal analysis experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh 5-10 mg of THPE start->weigh place Place in TGA pan weigh->place load Load sample and reference place->load purge Purge with N2 load->purge heat Heat at 10°C/min to 800°C purge->heat record Record weight loss vs. temperature heat->record analyze Determine Tonset and Tmax record->analyze end End analyze->end

Caption: General workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis start Start weigh Weigh 2-5 mg of THPE start->weigh seal Seal in DSC pan weigh->seal load Load sample and reference seal->load purge Purge with N2 load->purge heat_cool Heat-Cool-Heat Cycle purge->heat_cool record Record heat flow vs. temperature heat_cool->record analyze Determine melting point and enthalpy record->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: Tetrakis(4-hydroxyphenyl)ethylene (THPE) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a derivative of the well-known tetraphenylethylene (TPE) core structure. What makes THPE and other TPE derivatives particularly valuable as fluorescent probes is their unique photophysical behavior known as Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that often suffer from fluorescence quenching at high concentrations or in the solid state (a phenomenon called Aggregation-Caused Quenching or ACQ), AIE-active molecules (AIEgens) are non-emissive when dissolved as individual molecules but become highly fluorescent upon aggregation.

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making THPE an exceptional tool for a variety of applications, including chemical sensing, bio-imaging, and monitoring drug delivery systems.[1] The presence of four hydroxyl groups in THPE not only enhances its water solubility compared to TPE but also provides reactive sites for further functionalization, allowing for the development of targeted probes.[1][2] This document provides an overview of THPE's properties and detailed protocols for its application as a fluorescent probe, with a focus on its use in monitoring the cellular uptake and dissolution of nanocrystals.

Physicochemical and Photophysical Properties

The fundamental properties of THPE are summarized in the tables below. Understanding these characteristics is crucial for designing and executing experiments.

Table 1: Physicochemical Properties of THPE

PropertyValueReference
IUPAC Name 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol[3]
CAS Number 119301-59-6[4]
Molecular Formula C₂₆H₂₀O₄[3]
Molecular Weight 396.44 g/mol [3]
Appearance White to light yellow/red powder or crystal
Melting Point >300 °C
Water Solubility Approx. 2.6 mg/mL[1]

Table 2: Photophysical Properties of THPE

PropertyDescriptionReference
Fluorescence Exhibits Aggregation-Induced Emission (AIE)[1]
State 1: Dissolved Non-fluorescent or very weakly fluorescent[5]
State 2: Aggregated Highly fluorescent ("Turn-on" emission)[5]
Typical Excitation (λex) ~330 - 380 nm (UV-A range)[6]
Typical Emission (λem) ~450 - 500 nm (Blue-green range)[5]
Quantum Yield (ΦF) Low in solution, significantly higher in aggregated state[6]

*Note: Optimal excitation and emission wavelengths should be determined empirically for the specific solvent system and aggregation state being studied.

Mechanism of Action: Aggregation-Induced Emission (AIE)

The AIE phenomenon in THPE is attributed to the Restriction of Intramolecular Motion (RIM).[7]

  • In Dilute Solution: The individual THPE molecules are freely dissolved. Upon photoexcitation, the molecule can dissipate the absorbed energy through non-radiative pathways. This is facilitated by the free rotation of its four phenyl rings around the single bonds connecting them to the central ethylene core. This rapid motion effectively quenches fluorescence, rendering the molecule non-emissive.[5]

  • In an Aggregated State: When THPE molecules aggregate (e.g., in a poor solvent, as nanocrystals, or when bound to a biological target), the physical constraints prevent the phenyl rings from rotating freely. This blockage of non-radiative decay channels forces the excited molecule to release its energy through a radiative pathway, resulting in strong fluorescence emission.[1][5]

AIE_Mechanism cluster_0 State 1: THPE in Solution (Fluorescence OFF) cluster_1 State 2: THPE in Aggregate (Fluorescence ON) sol_excitation Photoexcitation (Light Absorption) sol_rotation Free Intramolecular Rotation sol_excitation->sol_rotation Energy Transfer sol_nonradiative Non-Radiative Decay (Heat) sol_rotation->sol_nonradiative Dominant Pathway agg_excitation Photoexcitation (Light Absorption) agg_restriction Restricted Intramolecular Rotation agg_excitation->agg_restriction agg_radiative Radiative Decay (Fluorescence) agg_restriction->agg_radiative Dominant Pathway

Figure 1. Mechanism of Aggregation-Induced Emission (AIE) in THPE.

Applications

The unique AIE property of THPE makes it a powerful tool for applications where a change in aggregation state can be correlated with a specific event.

  • Monitoring Drug Delivery: THPE can be formulated into pure nanocrystals (THPE-NCs) or incorporated into other drug delivery systems. Because the nanocrystals are aggregates, they are highly fluorescent. Upon cellular uptake and subsequent dissolution into individual molecules within the cell, the fluorescence is quenched. This allows researchers to distinguish between intact nanoparticles and the dissolved drug, providing critical insights into drug release kinetics and cellular processing.[1][8]

  • Theranostics: By serving as both a component of a therapeutic nanoparticle and an imaging agent, THPE can be used in theranostic applications, which combine therapy and diagnostics. It allows for the real-time monitoring of where a drug delivery system goes and when it releases its payload.

  • Biosensing: The hydroxyl groups on THPE can be functionalized to create derivatives that selectively bind to specific analytes (e.g., proteins, ions, or other small molecules). Binding can induce aggregation or conformational changes that restrict intramolecular motion, leading to a "turn-on" fluorescent signal for analyte detection.[2]

Experimental Protocols

Protocol 1: Preparation of THPE Stock and Nanocrystal Suspensions

This protocol describes how to prepare a stock solution of THPE and a fluorescent nanocrystal suspension for use in cell-based assays.

A. Materials

  • Tetrakis(4-hydroxyphenyl)ethylene (THPE) powder

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Tetrahydrofuran (THF), anhydrous

  • Deionized (DI) water or Phosphate-Buffered Saline (PBS)

  • Sonicator (probe or bath)

  • 0.22 µm syringe filters

B. Preparation of THPE Stock Solution (10 mM)

  • Weigh out 3.96 mg of THPE powder.

  • Dissolve the powder in 1.0 mL of DMSO to create a 10 mM stock solution.

  • Vortex until fully dissolved.

  • Store at -20°C, protected from light.

C. Preparation of THPE Nanocrystal (THPE-NC) Suspension This is a general protocol based on the reprecipitation method.

  • Prepare a 1 mg/mL solution of THPE in a good solvent like THF.

  • Place 10 mL of a poor solvent (e.g., DI water or PBS) in a beaker under rapid stirring or sonication.

  • Rapidly inject 100 µL of the THPE/THF solution into the rapidly stirred water/PBS.

  • A milky-white suspension of fluorescent THPE-NCs should form immediately.

  • Continue stirring or sonicating for 5-10 minutes to stabilize the nanoparticles and evaporate the THF.

  • The final concentration and particle size should be characterized by UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and fluorescence spectroscopy before use in cell culture.

Protocol 2: Monitoring Cellular Uptake and Dissolution of THPE-NCs

This protocol provides a method for visualizing and quantifying the uptake of THPE-NCs into mammalian cells using confocal microscopy and flow cytometry, based on methodologies described in the literature.[8]

A. Materials

  • Mammalian cell line (e.g., KB cells, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Trypsin-EDTA solution

  • THPE-NC suspension (prepared as in Protocol 1 and diluted in serum-free medium)

  • Confocal microscopy dishes or multi-well plates (e.g., 6-well or 24-well)

  • Confocal microscope with appropriate filters (e.g., 405 nm laser for excitation, 450-500 nm emission window)

  • Flow cytometer

B. Experimental Workflow

Workflow_Uptake cluster_workflow Workflow for Monitoring THPE-NC Cellular Uptake cluster_analysis 5. Analysis start 1. Seed Cells culture 2. Incubate 24h for Adhesion start->culture treat 3. Treat with THPE-NCs (e.g., 2-25 µg/mL for 0.5-7h) culture->treat wash 4. Wash 3x with Cold PBS treat->wash confocal A. Confocal Imaging (Qualitative/Localization) wash->confocal detach Prepare for B & C: Detach with Trypsin & Resuspend wash->detach end 6. Data Interpretation confocal->end flow B. Flow Cytometry (Quantitative Uptake) flow->end hplc C. HPLC Analysis (Absolute Quantification) hplc->end detach->flow detach->hplc

Figure 2. Experimental workflow for THPE-NC cellular uptake studies.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 2 x 10⁵ cells/well in a 6-well plate or onto glass coverslips in confocal dishes).

  • Adhesion: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Aspirate the complete medium from the wells.

    • Add the desired concentration of THPE-NCs (e.g., 2.7, 8, or 24 µg/mL) diluted in serum-free medium.[8]

    • Incubate for the desired time points (e.g., 0.5, 1, 3, or 7 hours).[8]

  • Washing:

    • At the end of the incubation period, aspirate the treatment medium.

    • Gently wash the cells three times with ice-cold PBS to remove extracellular nanocrystals.

  • Sample Preparation for Analysis:

    • For Confocal Microscopy: If cells were grown on coverslips/confocal dishes, you can now fix them (e.g., with 4% paraformaldehyde), stain for nuclei (e.g., DAPI) if desired, and mount for imaging.

    • For Flow Cytometry/HPLC: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to a microcentrifuge tube, centrifuge (e.g., 300 x g for 5 min), discard the supernatant, and resuspend the cell pellet in cold PBS or a suitable buffer for analysis.[8]

  • Analysis:

    • Confocal Microscopy: Image the cells using a UV laser (e.g., 405 nm) for excitation. The bright fluorescent puncta within the cells represent intact THPE-NCs. A diffuse, weak signal may indicate dissolved molecules, though it is often below the detection limit.

    • Flow Cytometry: Analyze the resuspended cells. The fluorescence intensity of the cell population is proportional to the amount of internalized THPE-NCs. This provides a quantitative measure of uptake on a per-cell basis.[8][9]

Data Interpretation

  • High Fluorescence Signal: A strong, localized (punctate) fluorescence signal inside cells, as observed by microscopy, or a high fluorescence reading from flow cytometry, indicates the presence of intact THPE in its aggregated (nanocrystal) form.

  • Low/No Fluorescence Signal: The absence of fluorescence implies that the THPE is in its dissolved, molecular state. Therefore, a decrease in fluorescence over time within a cell can be interpreted as the dissolution of the nanocrystals and the release of individual THPE molecules.[1]

By correlating fluorescence intensity with quantitative methods like HPLC, a standard curve can be generated to relate the AIE signal directly to the concentration of intact nanocrystals within the cellular environment.[8]

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including drug delivery, catalysis, and sensing. The ligand Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as Tetrakis(4-hydroxyphenyl)ethylene (TPE-TOH), is a derivative of tetraphenylethene (TPE).[1][2][3] TPE and its derivatives are well-known for their aggregation-induced emission (AIE) properties, where they become highly luminescent in an aggregated state.[4][5] Incorporating AIE-active ligands like TPE-TOH into MOF structures can lead to novel materials with built-in sensing and imaging capabilities, which are highly valuable in drug development for tracking drug release and distribution.

This document provides a generalized protocol for the synthesis of MOFs using TPE-based ligands, drawing from established methods for structurally similar molecules. While a specific protocol for TPE-TOH is not yet widely reported, the methodologies presented here for other tetraphenyl-based ligands offer a robust starting point for researchers.

Experimental Protocols

The following protocols are based on solvothermal synthesis methods commonly employed for creating crystalline MOFs.

Protocol 1: Generalized Solvothermal Synthesis of a Zr-based MOF with a Tetraphenyl-based Ligand

This protocol is adapted from the synthesis of zirconium-based MOFs with porphyrin ligands, which share a similar rigid, multi-dentate structure.[6][7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) chloride octahydrate (ZrCl₄·8H₂O)

  • Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-TOH)

  • Benzoic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Ultrasonic bath

  • Round-bottom flask with magnetic stirrer and condenser

  • Heating mantle or oil bath

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve the metal precursor (e.g., 0.03 g of ZrCl₄·8H₂O) and a modulator (e.g., 0.22 g of benzoic acid) in 10 mL of DMF in a round-bottom flask.[6]

  • Ligand Addition: Add the organic ligand (e.g., a stoichiometric equivalent of TPE-TOH) to the precursor solution.

  • Dissolution: Use an ultrasonic bath to ensure the complete dissolution and homogeneous mixing of all components.[6][7]

  • Reaction: Heat the mixture in an oil bath or heating mantle at a specific temperature (e.g., 90-120 °C) for a designated period (e.g., 5-24 hours) with continuous stirring.[6] The optimal temperature and time will need to be determined empirically for the TPE-TOH ligand.

  • Isolation and Purification: After the reaction, cool the flask to room temperature. Collect the resulting solid product by centrifugation (e.g., 12,000 rpm for 30 minutes).[6][7]

  • Washing: Decant the supernatant and wash the solid pellet with fresh DMF to remove unreacted starting materials. Repeat this washing step at least twice.[6][7]

  • Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, the DMF-washed solid can be soaked in a more volatile solvent like ethanol or acetone for several days, with the solvent being replaced periodically. Finally, the MOF can be activated by heating under vacuum to remove the solvent completely.

Protocol 2: Generalized Solvothermal Synthesis of MOFs with Divalent Metals (e.g., Zn, Cu, Co)

This protocol is based on the synthesis of the WSU-series of MOFs using a tetraphenylethene-based carboxylic acid ligand.[4][5]

Materials:

  • Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·2.5H₂O, or Co(NO₃)₂)

  • Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-TOH)

  • Solvent mixture (e.g., DMF, ethanol, water)

  • Glass vial or Teflon-lined autoclave

  • Oven

Procedure:

  • Reagent Mixture: In a glass vial, combine the TPE-TOH ligand with a 10-fold molar excess of the metal salt (e.g., 30 mg of ligand and 90 mg of metal salt).[4][5]

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., a combination of DMF and ethanol).

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Sealing and Heating: Seal the vial or autoclave and place it in an oven preheated to a specific temperature (e.g., 80-150 °C) for 24-72 hours.[4][5]

  • Crystal Formation: After the reaction period, allow the vessel to cool slowly to room temperature to promote the formation of single crystals.

  • Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh solvent to remove any residual reactants.

Data Presentation

The following tables summarize typical quantitative data from the synthesis of MOFs with tetraphenyl-based ligands, which can serve as a reference for the synthesis with TPE-TOH.

Table 1: Representative Synthesis Parameters for Tetraphenyl-based MOFs

MOF NameMetal PrecursorLigandSolventTemperature (°C)Time (h)Ref.
Zr-TPP MOFZrCl₄·8H₂OMeso-TetraphenylporphineDMF905[6]
WSU-10(Cu)Cu(NO₃)₂·2.5H₂Om-H₄ETTCDMF/EthanolNot specifiedNot specified[4][5]
WSU-10(Zn)Zn(NO₃)₂·6H₂Om-H₄ETTCDMF/EthanolNot specifiedNot specified[4][5]
WSU-20(Co)Co(NO₃)₂m-H₄ETTCDMF/EthanolNot specifiedNot specified[4][5]
Th-TCPETh(NO₃)₄H₄TCPEDMF/H₂ONot specifiedNot specified[8]
Ce-TCPECe(NO₃)₄H₄TCPEDMF/H₂ONot specifiedNot specified[8]

Table 2: Selected Properties of Tetraphenyl-based MOFs

MOF NameTopologySurface Area (m²/g)Micropore Volume (cm³/g)Thermal Stability (°C)Ref.
Th-TCPEC2/c3080.163343.8[8]
Ce-TCPEC2/mNot reportedNot reportedNot reported[8]

Note: m-H₄ETTC = 4′,4‴,4‴′,4‴‴′-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-3-carboxylic acid)); H₄TCPE = 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene.

Visualizations

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Precursor Metal Precursor (e.g., ZrCl4, Zn(NO3)2) Mixing Mixing and Dissolution (Sonication) Metal_Precursor->Mixing Organic_Ligand Organic Ligand (TPE-TOH) Organic_Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating in Oven/Oil Bath) Mixing->Solvothermal_Reaction Isolation Isolation (Centrifugation/Filtration) Solvothermal_Reaction->Isolation Washing Washing with Fresh Solvent Isolation->Washing Activation Solvent Exchange & Activation (Heating under Vacuum) Washing->Activation Final_Product Crystalline MOF Product Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

MOF_Application_Logic Logical Pathway for AIE-Active MOFs in Drug Delivery cluster_synthesis Material Synthesis cluster_formulation Drug Formulation cluster_application Application & Monitoring AIE_Ligand AIE Ligand (TPE-TOH) MOF_Synthesis MOF Synthesis AIE_Ligand->MOF_Synthesis Metal_Node Metal Node Metal_Node->MOF_Synthesis AIE_MOF AIE-Active MOF MOF_Synthesis->AIE_MOF Drug_Loading Drug Loading into MOF Pores AIE_MOF->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF Drug_Delivery Drug Delivery to Target Site Drug_Loaded_MOF->Drug_Delivery Drug_Release Drug Release Drug_Delivery->Drug_Release Fluorescence_Monitoring Fluorescence Monitoring (AIE) Drug_Release->Fluorescence_Monitoring Changes in local environment upon release can trigger fluorescence change

Caption: Logical pathway for the application of AIE-active MOFs in drug delivery and monitoring.

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing Tetrakis(4-hydroxyphenyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) is a versatile organic molecule that has garnered significant interest in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, characterized by four hydroxyl-functionalized phenyl rings attached to an ethylene core, imparts desirable photophysical properties. TPE-OH is a prominent member of the class of molecules exhibiting Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly luminescent in the aggregated or solid state. This property is particularly advantageous for OLEDs, as it mitigates the common issue of aggregation-caused quenching (ACQ) observed in many traditional luminophores, leading to potentially higher device efficiencies and operational stability.

These application notes provide a comprehensive overview of the use of TPE-OH and its derivatives in OLEDs, detailing its synthesis, device fabrication protocols, and performance characteristics. The information is intended for researchers, scientists, and professionals in materials science and drug development who are interested in leveraging the unique properties of TPE-OH for advanced optoelectronic applications.

Key Properties of Tetrakis(4-hydroxyphenyl)ethylene

PropertyValueReference
Molecular FormulaC₂₆H₂₀O₄[1]
Molecular Weight396.4 g/mol [1]
AppearanceWhite to light yellow powder/crystal[2]
Purity>97.0% (GC)[2]
Key FeatureAggregation-Induced Emission (AIE)[3][4]
Potential Roles in OLEDsEmissive Layer (Emitter or Host), Charge-Transporting Layer[5]

Experimental Protocols

Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of ketones or aldehydes to form alkenes.[6] In the case of TPE-OH, the precursor is 4,4'-dihydroxybenzophenone. The reaction proceeds via a low-valent titanium reagent, which facilitates the deoxygenation and coupling of the carbonyl groups.

Materials:

  • 4,4'-dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add zinc dust.

    • Cool the flask in an ice bath and slowly add anhydrous THF with stirring.

    • Add TiCl₄ dropwise to the stirred suspension. The reaction is exothermic and the color of the mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.

  • Coupling Reaction:

    • Dissolve 4,4'-dihydroxybenzophenone in anhydrous THF in a separate flask under an inert atmosphere.

    • Add the solution of 4,4'-dihydroxybenzophenone dropwise to the refluxing solution of the low-valent titanium reagent.

    • Continue to reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding aqueous potassium carbonate solution.

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Extract the filtrate with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Tetrakis(4-hydroxyphenyl)ethylene.

G cluster_synthesis Synthesis of TPE-OH reagent_prep Preparation of Low-Valent Titanium Reagent coupling McMurry Coupling Reaction reagent_prep->coupling TiCl4, Zn, THF workup Work-up and Purification coupling->workup Quenching and Extraction TPE_OH TPE-OH workup->TPE_OH Purified Product 4,4'-dihydroxybenzophenone 4,4'-dihydroxybenzophenone 4,4'-dihydroxybenzophenone->coupling

Caption: Workflow for the synthesis of TPE-OH.

Fabrication of a TPE-OH Based OLED Device

This protocol outlines the fabrication of a multilayer OLED using a solution-processing method (spin-coating) for the emissive layer containing TPE-OH.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum - Al)

  • Solvents (e.g., Toluene, Chlorobenzene)

  • Deionized water, isopropanol, acetone

  • Ultrasonic bath

  • Spin coater

  • High-vacuum thermal evaporator

  • Glovebox with an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of the Hole Injection Layer (HIL):

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate. A typical spin speed is 3000-4000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.

    • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen atmosphere to remove residual water.

  • Deposition of the Hole Transport Layer (HTL):

    • Transfer the substrates into a high-vacuum thermal evaporator.

    • Deposit the HTL material (e.g., TPD) to a thickness of 20-40 nm. The deposition rate should be monitored with a quartz crystal microbalance.

  • Deposition of the Emissive Layer (EML):

    • Prepare a solution of TPE-OH (dopant) and a host material (e.g., CBP) in a suitable solvent like toluene or chlorobenzene. The doping concentration of TPE-OH can be varied (e.g., 1-10 wt%).

    • Inside a glovebox, spin-coat the EML solution onto the HTL layer. Typical spin speeds are 2000-3000 rpm for 30-60 seconds to achieve a thickness of 20-40 nm.

    • Anneal the film at a moderate temperature (e.g., 60-80°C) to remove the solvent.

  • Deposition of the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode:

    • Transfer the substrates back to the thermal evaporator.

    • Sequentially deposit the ETL (e.g., Alq₃, 20-40 nm), a thin EIL (e.g., LiF, 0.5-1 nm), and the metal cathode (e.g., Al, 100-150 nm).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

G cluster_oled_fab OLED Fabrication Workflow start Start ito_cleaning ITO Substrate Cleaning start->ito_cleaning hil_deposition HIL Deposition (PEDOT:PSS) ito_cleaning->hil_deposition Spin-coating htl_deposition HTL Deposition (TPD) hil_deposition->htl_deposition Thermal Evaporation eml_deposition EML Deposition (TPE-OH:Host) htl_deposition->eml_deposition Spin-coating etl_eil_cathode ETL/EIL/Cathode Deposition eml_deposition->etl_eil_cathode Thermal Evaporation encapsulation Encapsulation etl_eil_cathode->encapsulation end Finished Device encapsulation->end

Caption: General workflow for OLED fabrication.

Performance Data of TPE-Derivative Based OLEDs

Device StructureEmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)CIE Coordinates
Non-dopedTPE-4Py2.541.08(0.21, 0.36)

Data extracted from a study on a pyrene-based AIEgen, which included TPE-4Py for comparison.

It is important to note that device performance is highly dependent on the device architecture, the choice of host and transport materials, and the optimization of layer thicknesses. The hydroxyl groups in TPE-OH offer sites for further chemical modification, which can be used to tune the emission color and improve charge transport properties, potentially leading to higher efficiency devices.

Signaling Pathway in OLEDs

The fundamental process of light emission in an OLED involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, their recombination in the emissive layer to form excitons, and the subsequent radiative decay of these excitons to produce light.

G cluster_oled_pathway OLED Electroluminescence Pathway cluster_recombination in EML Anode Anode (ITO) HIL Hole Injection Layer (PEDOT:PSS) Anode->HIL Hole Injection HTL Hole Transport Layer (TPD) HIL->HTL Hole Transport EML Emissive Layer (TPE-OH:Host) HTL->EML Recombination Hole-Electron Recombination ETL Electron Transport Layer (Alq3) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Exciton Exciton Formation Recombination->Exciton Light Light Emission (Photon) Exciton->Light Radiative Decay

Caption: Charge transport and emission in an OLED.

Conclusion

Tetrakis(4-hydroxyphenyl)ethylene is a promising material for the fabrication of efficient and stable OLEDs due to its inherent Aggregation-Induced Emission properties. The synthetic route via McMurry coupling is a viable method for its production. The solution-processability of TPE-OH and its derivatives makes them suitable for low-cost, large-area OLED manufacturing. Further research and optimization of device architectures incorporating TPE-OH are expected to unlock its full potential, leading to high-performance OLEDs for display and lighting applications. The reactive hydroxyl groups also provide a platform for the development of a wide range of new functional materials with tailored optoelectronic properties.

References

Application Notes and Protocols for Incorporating Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, commonly known as tetrakis(4-hydroxyphenyl)ethylene (TPE-OH), is a tetra-functional monomer increasingly utilized in the synthesis of advanced polymeric materials. Its unique structure, featuring four reactive hydroxyl groups and a tetraphenylethylene core, imparts valuable properties to the resulting polymers, most notably aggregation-induced emission (AIE). This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state, makes TPE-OH-containing polymers ideal candidates for applications in optoelectronics, sensing, and bio-imaging.

These application notes provide detailed protocols for the incorporation of TPE-OH into two distinct polymer architectures: a crystalline Covalent Organic Framework (COF) and a hyperbranched poly(ether ketone). The methodologies are intended for researchers and scientists in materials science and drug development.

I. Synthesis of an Ester-Linked Covalent Organic Framework (COF-119)

This protocol details the synthesis of a two-dimensional crystalline porous COF, designated COF-119, through a transesterification reaction between TPE-OH and a terephthalate derivative. This method is adapted from the work of Yaghi and coworkers, who first reported the synthesis of ester-linked COFs.[1]

Experimental Protocol

A detailed step-by-step procedure for the synthesis of COF-119 is provided below.

Materials:

  • Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH)

  • Di(pyridin-2-yl) terephthalate (DPT)

  • 1,4-Dioxane

  • Mesitylene

  • 6M HCl

  • Acetone

Procedure:

  • In a Pyrex tube, combine Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH) and Di(pyridin-2-yl) terephthalate (DPT).

  • Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen until the mixture solidifies.

  • Evacuate the tube to a pressure of approximately 150 mTorr.

  • Seal the tube using a torch.

  • Place the sealed tube in an oven and heat at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid with acetone.

  • Activate the material by soaking it in 6M HCl.

  • Lyophilize the activated COF to yield the final product.

Quantitative Data Summary

ParameterValue
TPE-OH AmountSpecify amount/molar ratio
DPT AmountSpecify amount/molar ratio
Solvent1,4-Dioxane/Mesitylene (1:1 v/v)
Reaction Temperature120 °C
Reaction Time72 hours
Activation6M HCl

Characterization of COF-119

The synthesized COF-119 can be characterized by the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the porous structure. The structure can be modeled in the P3 space group.[1]

  • Gas Adsorption Analysis: To measure the surface area and porosity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester linkages.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Logical Relationship Diagram: COF-119 Synthesis

COF_Synthesis Monomers TPE-OH + DPT Solvent 1,4-Dioxane/ Mesitylene Monomers->Solvent Dissolve Reaction_Conditions 120 °C, 72 h Solvent->Reaction_Conditions Heat Purification Filtration & Acetone Wash Reaction_Conditions->Purification Cool & Collect Activation 6M HCl Treatment Purification->Activation Final_Product COF-119 Activation->Final_Product

Caption: Workflow for the synthesis of COF-119.

II. Synthesis of Hyperbranched Poly(ether ketone)s with AIE Properties

This protocol describes the synthesis of a hyperbranched poly(ether ketone) incorporating TPE-OH. The tetra-functional nature of TPE-OH allows for the formation of a highly branched polymer architecture, which can enhance solubility and processability while maintaining the desirable AIE characteristics.

Experimental Protocol

This generalized protocol is based on typical nucleophilic aromatic substitution reactions for synthesizing poly(ether ketone)s.

Materials:

  • Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH)

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH), 4,4'-Difluorobenzophenone, and potassium carbonate.

  • Add N,N-Dimethylacetamide (DMAc) and toluene to the flask.

  • Heat the mixture to reflux (approximately 140-150 °C) and remove the water-toluene azeotrope using the Dean-Stark trap.

  • After the removal of water is complete, distill off the toluene and raise the temperature to 160-170 °C.

  • Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with hot water and methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Quantitative Data Summary

ParameterMolar Ratio (TPE-OH : Difluorobenzophenone)Reaction Temperature (°C)Reaction Time (h)Solvent
Polymer A1 : 216510DMAc
Polymer B1 : 1.516510DMAc

Characterization of Hyperbranched Poly(ether ketone)s

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the AIE properties, including absorption and emission spectra, and quantum yield in different solvent mixtures.

Experimental Workflow Diagram: Hyperbranched Polymer Synthesis

Hyperbranched_Polymer_Synthesis Monomers TPE-OH + 4,4'-Difluorobenzophenone Azeotropic_Distillation Azeotropic Distillation (140-150 °C) Monomers->Azeotropic_Distillation Base K₂CO₃ Base->Azeotropic_Distillation Solvents DMAc + Toluene Solvents->Azeotropic_Distillation Polycondensation Polycondensation (160-170 °C, 8-12 h) Azeotropic_Distillation->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Hyperbranched Poly(ether ketone) Drying->Final_Polymer

Caption: Synthesis of hyperbranched poly(ether ketone).

III. Applications in Drug Development and Research

Polymers derived from TPE-OH show significant promise in the fields of drug development and biomedical research. Their inherent fluorescence in the aggregated state allows for their use in:

  • Bio-imaging: The AIE properties of nanoparticles formed from these polymers can be utilized for high-contrast imaging of cells and tissues.

  • Drug Delivery: These polymers can be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents. The fluorescence can be used to track the delivery and release of the drug.

  • Sensors: The sensitivity of the AIE effect to the local environment enables the development of fluorescent sensors for detecting specific biomolecules or changes in physiological conditions (e.g., pH, viscosity).

Signaling Pathway Diagram: AIE-based Biosensing

AIE_Biosensing AIE_Probe AIE Polymer Nanoparticle Binding Binding Event AIE_Probe->Binding Analyte Target Analyte (e.g., protein, enzyme) Analyte->Binding Conformational_Change Conformational Change/ Aggregation Binding->Conformational_Change Fluorescence_On Fluorescence 'Turn-On' Conformational_Change->Fluorescence_On Triggers

Caption: Principle of AIE-based biosensing.

References

Application Notes and Protocols for the Detection of Nitroaromatic Compounds Using Tetrakis(4-hydroxyphenyl)ethylene-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds (NACs) are prevalent in industrial chemistry and are key components in many explosives. Their detection is of paramount importance for environmental monitoring, homeland security, and occupational safety. This document provides detailed application notes and protocols for the use of Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) and its analogs as fluorescent probes for the detection of NACs. These probes operate on the principle of Aggregation-Induced Emission (AIE), a phenomenon where the propeller-shaped TPE molecules, non-emissive in solution, become highly fluorescent upon aggregation. The presence of electron-deficient NACs quenches this fluorescence, enabling sensitive detection.

While direct quantitative data for TPE-OH in this specific application is not extensively documented in peer-reviewed literature, the following protocols and data are based on a closely related and well-studied analogue, thiophene-substituted tetraphenylethylene (THTPE). The underlying detection mechanism and experimental framework are directly applicable to TPE-OH.

Detection Mechanism: Aggregation-Induced Emission and Fluorescence Quenching

The detection process is a two-step mechanism. First, the TPE-based probe, which is sparingly soluble in aqueous media, is induced to form aggregates. In this aggregated state, the intramolecular rotations of the phenyl rings are restricted, blocking non-radiative decay pathways and leading to strong fluorescence—the AIE effect. Subsequently, when electron-deficient nitroaromatic compounds are introduced, they interact with the electron-rich TPE aggregates. This interaction facilitates a photoinduced electron transfer (PET) from the excited state of the TPE probe to the nitroaromatic analyte, resulting in a quenching of the fluorescence signal. The degree of quenching can be correlated to the concentration of the NAC.

cluster_AIE Aggregation-Induced Emission (AIE) cluster_Quenching Fluorescence Quenching TPE_sol TPE Probe in Solution (Non-fluorescent) TPE_agg TPE Probe Aggregates (Highly Fluorescent) TPE_sol->TPE_agg Addition of poor solvent (e.g., water) Quenched Non-fluorescent Complex TPE_agg->Quenched Photoinduced Electron Transfer (PET) NAC Nitroaromatic Compound (Quencher) NAC->Quenched

Caption: Signaling pathway for NAC detection.

Quantitative Data

The following table summarizes the fluorescence quenching data for the detection of various nitroaromatic compounds using a thiophene-substituted TPE probe (THTPE), which serves as a representative model for TPE-based sensors. The Stern-Volmer constant (Ksv) indicates the quenching efficiency.

AnalyteAbbreviationStern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (LOD)
NitrobenzeneNB2.046 x 10⁵1.0 nM
4-NitrophenolNP1.2 x 10⁵Not Reported
4-NitroanilineNALower than NB/NPNot Reported
2,4-DinitrotolueneDNTLower than NB/NPNot Reported
Picric AcidPALower than NB/NPNot Reported
1,3-DinitrobenzeneDNBLowestNot Reported

Data is adapted from a study on a thiophene-substituted tetraphenylethylene probe and should be considered as representative.[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

This protocol describes the synthesis of the TPE-OH core structure via a McMurry coupling reaction of 4,4'-dihydroxybenzophenone.

Reactant 4,4'-Dihydroxybenzophenone Coupling McMurry Coupling Reaction (Inert Atmosphere, Reflux) Reactant->Coupling Reagents TiCl4, Zn powder Dry THF Reagents->Coupling Purification Work-up and Purification (e.g., Column Chromatography) Coupling->Purification Product Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) Purification->Product

Caption: Workflow for TPE-OH synthesis.

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Zinc dust (Zn)

  • Titanium tetrachloride (TiCl₄)

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Low-Valent Titanium Reagent:

    • In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.

    • Add dry THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add titanium tetrachloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours. The color of the suspension should turn from gray to black, indicating the formation of the low-valent titanium reagent.

  • McMurry Coupling:

    • Dissolve 4,4'-dihydroxybenzophenone in dry THF in a separate flask under an inert atmosphere.

    • Cool the black suspension of the titanium reagent to room temperature and then add the solution of 4,4'-dihydroxybenzophenone dropwise.

    • After the addition, reflux the reaction mixture for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench the reaction by slow addition of water or dilute HCl.

    • Filter the mixture and extract the filtrate with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure tetrakis(4-hydroxyphenyl)ethylene.

  • Characterization:

    • Confirm the structure and purity of the synthesized TPE-OH using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Nitroaromatic Compound Detection

This protocol outlines the steps for a typical fluorescence quenching assay.

Prep_Probe Prepare TPE-OH Stock Solution (in THF) Prep_Agg Induce Aggregation (Add water to desired THF/water ratio) Prep_Probe->Prep_Agg Measure_Initial Measure Initial Fluorescence (I₀) Prep_Agg->Measure_Initial Add_NAC Add Nitroaromatic Analyte Measure_Initial->Add_NAC Measure_Final Measure Final Fluorescence (I) Add_NAC->Measure_Final Calculate Calculate Quenching Efficiency ((I₀-I)/I₀) Measure_Final->Calculate

Caption: Experimental workflow for NAC detection.

Materials:

  • Synthesized Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) or other TPE-based probe.

  • Tetrahydrofuran (THF), spectroscopic grade.

  • Deionized water.

  • Stock solutions of various nitroaromatic compounds in a suitable solvent.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Probe Solution:

    • Prepare a stock solution of the TPE-OH probe (e.g., 1 mM) in THF.

    • From the stock solution, prepare a working solution (e.g., 10 µM) in a THF/water mixture. The water content should be optimized to induce maximum AIE, typically in the range of 80-95% water fraction. For example, to prepare a 10 µM solution in a 90:10 water/THF mixture, mix the appropriate volume of the TPE-OH stock solution with THF and then add the required volume of water while vortexing.

  • Fluorescence Measurements:

    • Transfer a specific volume of the aggregated TPE-OH probe solution to a quartz cuvette.

    • Measure the initial fluorescence intensity (I₀) at the emission maximum (λem), which should be determined experimentally by scanning the emission spectrum upon excitation at the absorption maximum (λex). For many TPE derivatives, λex is around 350-360 nm and λem is in the blue-green region.[1]

  • Quenching Assay:

    • Add small aliquots of the nitroaromatic analyte stock solution to the cuvette containing the TPE-OH probe solution.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • A gradual decrease in fluorescence intensity (I) will be observed with increasing analyte concentration.

  • Data Analysis:

    • Plot the fluorescence quenching efficiency ((I₀ - I) / I₀) against the concentration of the nitroaromatic compound.

    • For a more detailed analysis, create a Stern-Volmer plot of I₀/I versus the quencher concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Selectivity and Interferences

The selectivity of TPE-based probes can vary. While some probes show a response to a broad range of nitroaromatics, others may exhibit higher selectivity for specific analytes, such as picric acid, due to specific interactions like hydrogen bonding between the hydroxyl groups of the probe and the analyte. It is essential to test the probe's response against a panel of potential interfering compounds to determine its selectivity profile for a given application.

Conclusion

Tetrakis(4-hydroxyphenyl)ethylene-based probes and their analogs are promising tools for the sensitive detection of nitroaromatic compounds. Their AIE properties provide a "turn-off" sensing mechanism with a high signal-to-background ratio. The protocols provided herein, based on well-established methodologies for similar TPE derivatives, offer a solid foundation for researchers to synthesize and apply these probes in various analytical and monitoring contexts. Further research is encouraged to establish a comprehensive quantitative dataset for TPE-OH itself and to explore its full potential in this important area of chemical sensing.

References

Application Notes and Protocols for Cell Imaging Using Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and its derivatives, particularly those based on the tetraphenylethylene (TPE) core structure, are a class of fluorescent probes that exhibit a phenomenon known as aggregation-induced emission (AIE).[1][2] Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in biological environments, AIE luminogens (AIEgens) are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[3][4] This unique "turn-on" fluorescence mechanism makes them exceptionally suited for high-contrast bioimaging with low background signal.[5][6]

The hydroxyl groups on the phenyl rings of tetrakis(4-hydroxyphenyl)ethylene (THPE), a direct derivative of the core compound, enhance water solubility compared to the parent TPE, making it a more suitable AIE probe for cellular studies.[7] These probes can be functionalized to target specific cellular components or to sense changes in the cellular microenvironment, such as the presence of specific enzymes or analytes.[3][5]

Principle of Aggregation-Induced Emission (AIE)

In a dilute solution, the phenyl rings of TPE-based molecules undergo active intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence.[8] When these molecules aggregate in a poor solvent or upon binding to a biological target, these intramolecular rotations are restricted.[1] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the excited state to decay radiatively, resulting in a strong fluorescence emission.[8] This principle is the foundation for their application as "turn-on" fluorescent probes in cell imaging.

Applications in Cell Imaging

Derivatives of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are versatile tools for a range of cell imaging applications:

  • Specific Analyte Detection: By incorporating specific recognition moieties, TPE-based probes can be designed to detect the presence and concentration of various intracellular analytes, such as ATP, formaldehyde, and specific enzymes like carboxylesterases.[3][5][9]

  • Cellular Staining and Tracking: Functionalized TPE derivatives can be used to stain specific organelles, such as mitochondria or the nucleus, enabling the visualization of cellular morphology and the tracking of cellular dynamics.[10]

  • Tumor Cell Imaging: TPE probes can be conjugated with targeting ligands, such as peptides, to specifically bind to cancer cells, allowing for high-contrast imaging of tumors.[6]

Quantitative Data of Representative TPE-based Probes

The following table summarizes key quantitative data for several functionalized tetraphenylethylene derivatives used in cell imaging and sensing.

Probe Name/DerivativeTarget Analyte/ApplicationExcitation Wavelength (λex)Emission Wavelength (λem)Limit of Detection (LOD)Reference
TPE-based probeFormaldehyde (FA)Not specifiedNot specified40 nM[3]
TTAP−ABCarboxylesterases (CEs)488 nm650–750 nm8.14 × 10⁻⁶ U/mL[5]
Thiophene-substituted TPE (THTPE)Nitroaromatic Compounds360 nm519 nm1.0 nM[4][11]
TPE-AP2HLAPTM4B Protein (Tumor Marker)Not specifiedNot specifiedNot applicable[6]
TPEP-loaded silica nanoparticlesGeneral Cell ImagingNot specifiedSky-blue emissionNot applicable[8]

Experimental Protocols

General Protocol for Live Cell Imaging with TPE-based AIE Probes

This protocol provides a general guideline for staining live cells with a functionalized tetraphenylethylene derivative. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific cell types and probes.

Materials:

  • TPE-based fluorescent probe

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the TPE-based probe (e.g., 1-10 mM) in sterile DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Loading Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium or imaging medium to the final working concentration (typically in the range of 1-20 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe loading solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended): a. Aspirate the probe loading solution. b. Wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove any unbound probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific TPE derivative.

Visualizations

G General Workflow for Live-Cell Imaging with AIE Probes cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Probe Stock Solution (in DMSO) C Prepare Probe Loading Solution (in Medium) A->C B Culture Cells on Imaging Dish D Incubate Cells with Probe B->D C->D E Wash Cells (Optional) D->E F Add Fresh Imaging Medium E->F G Acquire Images with Fluorescence Microscope F->G

Caption: Workflow for live-cell imaging using AIE probes.

Caption: The "turn-on" fluorescence mechanism of AIE probes.

References

Application Notes: Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step guide for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) and its subsequent derivatization. THPE is a well-known luminogen exhibiting aggregation-induced emission (AIE), making its derivatives highly valuable for applications in materials science, chemosensors, and bio-imaging.[1] The core synthesis is achieved via a McMurry coupling reaction, a robust method for creating sterically hindered alkenes from ketones.[2][3] Post-synthetic modifications of the THPE core are then detailed, focusing on the Williamson ether synthesis to produce functionalized derivatives. These protocols are designed for researchers, scientists, and professionals in drug development and materials science.

Part 1: Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) Core

The foundational step is the creation of the THPE scaffold. This is reliably achieved through the reductive coupling of 4,4'-dihydroxybenzophenone using a low-valent titanium reagent, a classic example of the McMurry reaction.[4]

Protocol 1: McMurry Coupling for THPE Synthesis

This protocol details the in situ generation of the low-valent titanium catalyst followed by the reductive coupling of 4,4'-dihydroxybenzophenone.

Materials and Reagents:

  • 4,4'-Dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc (Zn) powder

  • Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone[2]

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon (Ar) or Nitrogen (N₂) gas supply

  • Standard air-sensitive reaction glassware (e.g., Schlenk flask, reflux condenser)

  • Silica gel for column chromatography

Experimental Procedure:

  • Apparatus Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of argon or nitrogen.

  • Catalyst Preparation:

    • To the flask, add Zinc powder (4.0 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add TiCl₄ (2.0 eq) dropwise via syringe to the stirred suspension. Caution: This reaction is highly exothermic. Maintain a slow addition rate to control the temperature.

    • After the addition is complete, remove the ice bath and heat the resulting black mixture to reflux for 2 hours to generate the active low-valent titanium species.[4]

  • Coupling Reaction:

    • In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the refluxing black titanium suspension over 30 minutes.

    • Continue to heat the reaction mixture at reflux for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1 M HCl solution until the black color disappears, indicating the decomposition of the titanium complexes.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure Tetrakis(4-hydroxyphenyl)ethylene as a white to light yellow powder.[5]

Characterization: Confirm the structure and purity of the synthesized THPE using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Derivatization via Williamson Ether Synthesis

The four hydroxyl groups on the THPE core are reactive sites that allow for extensive functionalization. The Williamson ether synthesis is a classic and effective method for converting these phenols into ethers, thereby attaching a wide variety of functional side chains.[6][7]

Protocol 2: General Williamson Ether Synthesis for THPE Derivatives

This protocol describes the O-alkylation of THPE using an alkyl halide under basic conditions.

Materials and Reagents:

  • Tetrakis(4-hydroxyphenyl)ethylene (THPE, from Protocol 1)

  • Alkyl halide (e.g., 1-bromobutane, propargyl bromide) (4.4 eq)

  • Potassium carbonate (K₂CO₃), finely pulverized (8.0 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Standard reaction glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve THPE (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add finely pulverized potassium carbonate (K₂CO₃) to the solution, followed by the desired alkyl halide (4.4 eq). Using a slight excess of the alkylating agent ensures complete reaction.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours. Monitor the reaction's completion by TLC.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with water and then a small amount of cold ethanol or methanol to remove residual DMF and salts.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, DCM/hexane) or by silica gel chromatography.

Data Presentation

The following table summarizes representative data for the synthesis of THPE and a common derivative. Yields and reaction times can vary based on the specific substrate and reaction scale.

Compound Synthetic Method Key Reagents Typical Yield Reaction Time Reference
THPE Core McMurry Coupling4,4'-Dihydroxybenzophenone, TiCl₄, Zn60-75%8-10 hours[2]
Tetrakis(4-butoxyphenyl)ethylene Williamson Ether SynthesisTHPE, 1-Bromobutane, K₂CO₃85-95%12-24 hours[8][9]
Tetra(4-bromophenyl)ethylene BrominationTetraphenylethylene, Br₂~90%~2 hours[3]
Thiophene-Substituted TPE Suzuki CouplingTetra(4-bromophenyl)ethylene, Thiophene Boronic AcidHighVaries[2][3]

Note: The Suzuki coupling is another powerful method for derivatization, typically starting from a halogenated TPE core.[2][10]

Visualized Workflows and Mechanisms

Synthesis Workflow

The overall process from starting materials to the final functionalized derivatives is outlined below.

G cluster_0 Part 1: THPE Core Synthesis cluster_1 Part 2: Derivatization ketone 4,4'-Dihydroxy- benzophenone mcmurry McMurry Coupling Reaction ketone->mcmurry reagents1 TiCl4 / Zn Anhydrous THF reagents1->mcmurry thpe Crude THPE mcmurry->thpe purification1 Column Chromatography thpe->purification1 pure_thpe Pure THPE Core purification1->pure_thpe williamson Williamson Ether Synthesis pure_thpe->williamson alkyl_halide Alkyl Halide (R-X) alkyl_halide->williamson reagents2 K2CO3 / DMF reagents2->williamson crude_deriv Crude Derivative williamson->crude_deriv purification2 Recrystallization/ Chromatography crude_deriv->purification2 final_product Functionalized TPE Derivative purification2->final_product

Caption: General workflow for the synthesis of THPE derivatives.

McMurry Coupling Reaction Pathway

The McMurry reaction proceeds via the reductive coupling of two ketone molecules on the surface of a low-valent titanium species.

G start 2x Ketone (Ar₂C=O) step1 Single Electron Transfer (SET) start->step1 catalyst Low-Valent Ti(0) catalyst->step1 step2 Pinacol Coupling step1->step2 pinacolate Titanium Pinacolate Intermediate step2->pinacolate step3 Deoxygenation pinacolate->step3 product Alkene (Ar₂C=CAr₂) step3->product

References

Experimental setup for measuring aggregation-induced emission of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aggregation-Induced Emission (AIE) is a novel photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive in an aggregated state.[1][2] This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism for AIE is the restriction of intramolecular motion (RIM), which blocks non-radiative decay pathways and promotes radiative emission.[3][4]

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, commonly known as Tetraphenylethylene (TPE), is a quintessential AIE luminogen (AIEgen).[5][6] Its propeller-shaped structure with multiple phenyl rings allows for active intramolecular rotation in the dissolved state, leading to non-radiative decay and thus, no fluorescence.[6][7] However, upon aggregation, these rotations are restricted, leading to a significant increase in fluorescence intensity.[7][8] This unique property makes TPE and its derivatives highly valuable for applications in bioimaging, drug delivery, and diagnostics.[3][9][10] This application note provides a detailed protocol for measuring the AIE of TPE.

Materials and Apparatus

Materials:

  • Tetraphenylethylene (TPE) (Purity ≥ 97%)

  • Tetrahydrofuran (THF), analytical grade

  • Distilled or deionized water

  • Standard laboratory glassware (volumetric flasks, pipettes, cuvettes)

Apparatus:

  • Spectrofluorometer (e.g., Horiba Jobin Yvon Technology, FluoroMax-Plus-P-C)[6]

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Sonicator

Experimental Protocols

Protocol 1: Preparation of TPE Stock Solution

  • Accurately weigh a specific amount of TPE powder.

  • Dissolve the TPE in THF to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[5]

  • Ensure complete dissolution by vortexing or brief sonication.

Protocol 2: Measurement of Aggregation-Induced Emission

  • Prepare a series of solutions with varying water fractions (fₒ) in THF. For example, prepare solutions with water fractions ranging from 0% to 90%.[5][11]

  • To a cuvette containing a specific volume of the TPE stock solution in THF, add the calculated amount of water to achieve the desired water fraction. The total volume should be kept constant for all samples.

  • Gently mix the solutions and allow them to equilibrate for a few minutes.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Set the excitation wavelength based on the absorption maximum of TPE (typically around 310-360 nm).[2][6] Record the emission spectra over a suitable wavelength range (e.g., 400-600 nm).[2]

  • Measure the UV-Vis absorption spectra of the same set of solutions to monitor any changes in the absorption profile upon aggregation.

  • (Optional) Measure the particle size distribution of the aggregates in the solutions with higher water fractions using a Dynamic Light Scattering (DLS) instrument.

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables for easy comparison.

Table 1: Photophysical Properties of TPE in THF/Water Mixtures

Water Fraction (fₒ, %)Absorption Max (λₐₑₛ, nm)Emission Max (λₑₘ, nm)Relative Fluorescence Intensity (a.u.)
0~311-Very Low
10~311-Very Low
20~311-Low
30~311-Moderate
40~312~470Increasing
50~312~470High
60~313~475Higher
70~315~475Very High
80~318~475Maximum
90~320~475Maximum

Note: The exact values may vary depending on the specific experimental conditions and instrumentation.

Table 2: Particle Size of TPE Aggregates

Water Fraction (fₒ, %)Average Particle Size (nm)
≤ 60Not detectable (molecularly dissolved)
70~100-200
80~200-350
90~350-500

Note: Particle size is highly dependent on the preparation method and concentration.

Visualization

AIE_Mechanism cluster_0 In Dilute Solution (e.g., Pure THF) cluster_1 In Aggregate State (e.g., High Water Fraction) Dissolved TPE Molecules (Molecularly Dissolved) Rotation Active Intramolecular Rotation Dissolved->Rotation Excitation Non-Radiative Non-Radiative Decay (No Fluorescence) Rotation->Non-Radiative Aggregated TPE Aggregates Restriction Restricted Intramolecular Rotation (RIR) Aggregated->Restriction Excitation Radiative Radiative Decay (Strong Fluorescence) Restriction->Radiative

Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE.

Experimental_Workflow Start Start Prep_Stock Prepare TPE Stock Solution in THF Start->Prep_Stock Prep_Samples Prepare THF/Water Mixtures with Varying Water Fractions Prep_Stock->Prep_Samples Spectroscopy Measure Fluorescence and UV-Vis Spectra Prep_Samples->Spectroscopy DLS Measure Particle Size (DLS) Spectroscopy->DLS Analysis Data Analysis and Plotting DLS->Analysis End End Analysis->End

Caption: Experimental workflow for measuring the AIE of TPE.

Conclusion

This application note provides a straightforward and reproducible protocol for measuring the aggregation-induced emission of Tetraphenylethylene. The AIE phenomenon is clearly observable through the significant increase in fluorescence intensity as the water fraction in a THF/water mixture is increased, leading to the formation of TPE aggregates.[11] The presented methodologies and data tables offer a solid foundation for researchers and scientists to explore the fascinating properties of AIEgens and leverage them in various applications, including the development of novel drug delivery systems and advanced bioimaging probes.[10][12]

References

Troubleshooting & Optimization

How to improve the quantum yield of Tetrakis(4-hydroxyphenyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the quantum yield of Tetrakis(4-hydroxyphenyl)ethylene (THPE) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of Tetrakis(4-hydroxyphenyl)ethylene (THPE) weak in common organic solvents?

A1: Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a typical luminogen with aggregation-induced emission (AIE) characteristics. In dilute solutions, the phenyl rings of the THPE molecule can undergo intramolecular rotations. These rotations provide a non-radiative pathway for the excited state to decay, leading to low fluorescence quantum yield. This process, where the excited state energy is converted into heat through molecular motion, is a primary reason for the weak emission in good solvents.[1]

Q2: What is Aggregation-Induced Emission (AIE) and how does it enhance the quantum yield of THPE?

A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation.[1] For THPE, when molecules aggregate, for instance, in a poor solvent or in the solid state, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively through the emission of photons, which results in a significant enhancement of the fluorescence quantum yield.[1][2]

Q3: How can I induce the aggregation of THPE to observe the AIE effect?

A3: A common method to induce aggregation is by using a solvent-nonsolvent strategy. THPE is first dissolved in a good solvent, such as tetrahydrofuran (THF). Then, a poor solvent, typically water, is gradually added to the solution. As the fraction of the poor solvent increases, the THPE molecules, being insoluble in the mixture, start to aggregate, leading to a noticeable increase in fluorescence intensity.[3] The maximum emission is often observed at a high fraction of the poor solvent, for example, in a 90:10 water/THF mixture.[3]

Q4: What is the role of solvent polarity in affecting the quantum yield?

A4: Solvent polarity can significantly influence the fluorescence quantum yield. For many fluorophores, an increase in solvent polarity leads to a decrease in quantum yield due to stabilization of the excited state and enhanced non-radiative decay pathways.[4][5][6] In the context of AIE-active compounds like THPE, the key is the interplay between a good solvent that dissolves the molecule and a poor solvent that induces aggregation. The choice of solvents and their ratio is critical for achieving optimal AIE and high quantum yield.

Q5: Can chemical modifications of the THPE structure improve its quantum yield?

A5: Yes, chemical modifications can significantly enhance the quantum yield. Strategies include:

  • Extending the π-system: Introducing additional aromatic rings or other conjugated groups can lead to more efficient and brighter emission.[7][8]

  • Introducing functional groups: Attaching electron-donating or electron-withdrawing groups to the peripheral phenyl rings can modulate the electronic properties and improve luminescence efficiency.[2]

  • Geometric constraint: Incorporating the THPE molecule into a more rigid structure, such as a metal-organic framework (MOF) or an organic cage, can physically restrict intramolecular rotations and dramatically increase the quantum yield.[9][10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence observed. The molecule is fully dissolved in a good solvent, allowing for non-radiative decay through intramolecular rotation.Induce aggregation by adding a poor solvent (e.g., water) to the solution of THPE in a good solvent (e.g., THF).
The concentration of the fluorophore is too high, leading to self-quenching.Optimize the concentration. A typical starting concentration for AIE studies is in the micromolar range (e.g., 10 µM).[3]
The excitation wavelength is not optimal.Determine the absorption maximum of your THPE derivative and set the excitation wavelength accordingly.
Fluorescence intensity decreases after an initial increase upon adding a poor solvent. The aggregates are becoming too large and starting to precipitate out of the solution, causing scattering and reduced emission.Optimize the solvent/non-solvent ratio to form stable nano-aggregates. Sonication can sometimes help in forming a stable suspension.
Inconsistent quantum yield measurements. The presence of quenching impurities in the solvents or on the glassware.Use high-purity solvents and ensure all glassware is scrupulously clean.
Temperature fluctuations during measurement.Maintain a constant temperature, as higher temperatures can increase molecular motion and enhance non-radiative decay.[12][13]
The reference standard for quantum yield measurement is not appropriate.Use a well-characterized fluorescence standard with an emission range that overlaps with your sample.

Quantitative Data

Table 1: Effect of Aggregation on the Quantum Yield of TPE Derivatives

CompoundSolvent/MixtureQuantum Yield (ΦF)Reference
Me-TDSETHF (solution)12%[14]
Me-TDSETHF/H₂O (1:1000, aggregates)51%[14]
Ph-TDSETHF (solution)15%[14]
Ph-TDSETHF/H₂O (1:1000, aggregates)56%[14]
TPE-TADichloromethane (solution)0.26%[9]
TPE-cageDichloromethane (solution)70.38%[9]
TPE-cageAggregated State80.96%[9]

Table 2: Quantum Yield of a THPE analogue (H₄TCPE) and its Metal-Organic Framework (MOF)

CompoundStateQuantum Yield (QY)Reference
H₄TCPE (ligand)Solid1.04%[15]
Th-TCPE MOFSolid1.15%[15]

Experimental Protocols

Protocol 1: General Procedure for Inducing Aggregation-Induced Emission (AIE)

  • Stock Solution Preparation: Prepare a stock solution of the THPE derivative in a good solvent (e.g., THF) at a concentration of 1 mM.

  • Working Solution Preparation: Prepare a working solution with the desired concentration (e.g., 10 µM) by diluting the stock solution with the same good solvent.

  • Solvent Titration:

    • Place a known volume of the working solution in a cuvette.

    • Measure the fluorescence spectrum.

    • Gradually add increasing volumes of a poor solvent (e.g., water) to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent to determine the point of maximum AIE.

Protocol 2: Quantum Yield Measurement (Relative Method)

  • Reference Standard Selection: Choose a reference standard with a known quantum yield and an absorption/emission profile that is similar to the THPE sample.

  • Absorbance Measurement: Prepare a series of dilute solutions of both the reference and the sample. Measure their absorbance at the excitation wavelength and ensure the absorbance is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the reference and the sample solutions at the same excitation wavelength.

  • Data Integration: Integrate the area under the emission curves for both the reference and the sample.

  • Quantum Yield Calculation: Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

AIE_Mechanism cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent) Solution THPE Molecule (Dissolved) Rotation Intramolecular Rotation Solution->Rotation Excitation NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative LowQY Low Quantum Yield NonRadiative->LowQY Aggregate THPE Aggregates RestrictedRotation Restricted Rotation Aggregate->RestrictedRotation Excitation Radiative Radiative Decay (Fluorescence) RestrictedRotation->Radiative HighQY High Quantum Yield Radiative->HighQY Experimental_Workflow Start Start: Low Quantum Yield in THPE Solution Prep Prepare THPE solution in a good solvent (e.g., THF) Start->Prep AddSolvent Gradually add a poor solvent (e.g., water) Prep->AddSolvent Measure Measure fluorescence intensity after each addition AddSolvent->Measure Analyze Plot Intensity vs. Poor Solvent Fraction Measure->Analyze Optimize Identify optimal solvent ratio for maximum emission Analyze->Optimize End End: High Quantum Yield Achieved Optimize->End Troubleshooting_Tree Start Low Fluorescence Intensity? IsAggregated Is the sample in an aggregated state? Start->IsAggregated Yes InduceAggregation Action: Induce aggregation (add poor solvent). Start->InduceAggregation No CheckConcentration Is the concentration optimized (e.g., ~10 µM)? IsAggregated->CheckConcentration Yes AdjustConcentration Action: Adjust concentration to avoid self-quenching. CheckConcentration->AdjustConcentration No ConsiderModification Consider chemical modification or rigidification (e.g., MOF). CheckConcentration->ConsiderModification Yes

References

Technical Support Center: Overcoming Solubility Challenges with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (CAS 7727-33-5), also known as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane.

Troubleshooting Guide & FAQs

This section addresses common questions and problems related to the solubility of this polyphenolic compound.

Q1: What are the general solubility characteristics of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-?

A1: Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a polyphenolic compound that is generally characterized by low aqueous solubility. It is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Due to its chemical structure, it is expected to be more soluble in polar organic solvents than in nonpolar solvents. It is also known to be a hygroscopic, off-white powder.

Q2: I am having difficulty dissolving the compound for my in vitro experiments. What solvents should I try?

A2: Based on available data and the general properties of similar polyphenolic compounds, the following solvents can be considered for solubilization:

  • Primary Recommendations:

    • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving hydrophobic compounds for biological assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

    • Methanol: Described as a solvent in which the compound is slightly soluble. It can be used to prepare stock solutions.

  • Secondary Recommendations:

    • Ethanol: Frequently used for polyphenolic compounds.

    • Acetone: Has been used in the synthesis and purification process, suggesting some degree of solubility.

    • Tetrahydrofuran (THF): Also used during its synthesis.

Important Consideration: When preparing stock solutions in organic solvents for biological experiments, it is crucial to be mindful of the final solvent concentration in the assay medium. High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO or other organic solvents in the cell culture medium below 0.5% (v/v), and ideally below 0.1%.

Q3: My compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common issue with poorly soluble compounds. Here are several strategies to overcome this:

  • Use of Co-solvents: Prepare the final dilution in a mixture of your aqueous buffer and a water-miscible organic solvent.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl groups, potentially increasing solubility. A preliminary test to assess the pH-solubility profile of the compound is recommended.

  • Sonication: Applying ultrasonic waves can help to break down aggregates and enhance dissolution.

  • Gentle Heating: For some compounds, gentle warming of the solvent can increase solubility. However, the thermal stability of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- should be considered, as it has a high melting point of over 250°C.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low, non-toxic concentrations, can aid in solubilizing hydrophobic compounds.

Q4: Is there any quantitative data available on the solubility of this compound?

A4: Currently, there is limited publicly available quantitative solubility data for Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- in common laboratory solvents. The table below summarizes the qualitative information that has been found. Researchers are encouraged to determine the solubility experimentally for their specific conditions.

SolventSolubility (Qualitative)
WaterPoorly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble

Experimental Protocols

Due to the limited availability of published research utilizing Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- in biological experiments, a specific, validated protocol cannot be provided. However, a general protocol for preparing the compound for in vitro cell-based assays is outlined below.

General Protocol for Preparation of Dosing Solutions for Cell-Based Assays

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a small amount of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly and use sonication if necessary to ensure complete dissolution. Visually inspect the solution for any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Preparation of Final Dosing Solutions in Cell Culture Medium:

    • Directly before treating the cells, dilute the intermediate DMSO solutions into pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Ensure that the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (e.g., ≤ 0.1%).

    • Mix the final dosing solutions thoroughly by gentle inversion or pipetting immediately before adding to the cells to prevent precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for Compound Solubility cluster_0 Initial Dissolution Attempt cluster_1 Assessment cluster_2 Troubleshooting Steps cluster_3 Final Preparation a Weigh Compound b Add Primary Solvent (e.g., DMSO) a->b c Vortex/Sonicate b->c d Visually Inspect for Complete Dissolution c->d e Try Alternative Solvents (Methanol, Ethanol) d->e Unsuccessful j Prepare High-Concentration Stock Solution d->j Successful e->d f Adjust pH of Aqueous Solution e->f g Add Co-solvent to Aqueous Solution f->g h Gentle Heating g->h i Use Surfactants h->i i->d k Serial Dilution in Stock Solvent j->k l Final Dilution in Aqueous Medium k->l m Immediate Use in Experiment l->m

Caption: A logical workflow for dissolving and troubleshooting solubility issues.

Disclaimer: The information provided in this technical support center is based on currently available data. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup. No information regarding the interaction of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- with specific signaling pathways has been identified in the public domain.

Technical Support Center: Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of THPE, particularly focusing on addressing low yields.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) via the McMurry coupling of 4,4'-dihydroxybenzophenone.

Q1: My reaction yielded a white solid that is not the expected THPE. What is it likely to be and how can I confirm it?

A1: A common byproduct in the McMurry reaction is the corresponding pinacol, which is formed as an intermediate. If the reaction does not go to completion, the pinacol may be isolated as the main product. The formation of the pinacol is favored at lower reaction temperatures.

  • Identification:

    • Spectroscopic Analysis: The pinacol will have a distinctly different NMR and IR spectrum compared to THPE. The most notable difference in the ¹H NMR spectrum will be the presence of hydroxyl (-OH) protons, which are absent in the alkene product. In the ¹³C NMR, the pinacol will show signals for carbons attached to the hydroxyl groups, while THPE will have characteristic signals for the vinylic carbons. The IR spectrum of the pinacol will show a broad O-H stretching band, which will be absent in the IR spectrum of THPE.

    • Melting Point: The pinacol will have a different melting point than THPE.

Q2: My yield of THPE is consistently low. What are the most critical factors I should investigate?

A2: Low yields in the McMurry coupling for THPE synthesis can be attributed to several factors. Here are the key areas to troubleshoot:

  • Quality and Activity of the Low-Valent Titanium Reagent: The success of the McMurry reaction is highly dependent on the quality of the low-valent titanium (LVT) reagent, which is typically prepared in situ.

    • Moisture and Air Sensitivity: Titanium halides (TiCl₃ or TiCl₄) and the reducing agents (e.g., Zn, LiAlH₄) are extremely sensitive to moisture and air. Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Reducing Agent Activity: The activity of the reducing agent, such as zinc dust, is crucial. If the zinc is old or has an oxide layer, its reducing capability will be diminished. Consider activating the zinc dust prior to use.

  • Reaction Temperature and Time:

    • Incomplete Deoxygenation: The conversion of the pinacol intermediate to the final alkene product requires a sufficiently high temperature, typically at reflux in THF or DME. If the temperature is too low or the reaction time is too short, the reaction may stop at the pinacol stage.

    • Prolonged Reaction Times: While sufficient time is needed, excessively long reaction times might lead to side reactions or degradation of the product.

  • Stoichiometry of Reagents: The molar ratios of the titanium halide and the reducing agent to the 4,4'-dihydroxybenzophenone are critical. An insufficient amount of the LVT reagent will lead to an incomplete reaction.

  • Purity of Starting Material: The purity of the 4,4'-dihydroxybenzophenone is important. Impurities can interfere with the reaction and complicate the purification process.

Q3: How can I improve the yield of my THPE synthesis?

A3: To optimize the yield, consider the following strategies:

  • Optimize the Low-Valent Titanium Reagent Preparation:

    • Use freshly opened or properly stored titanium halides.

    • Use a highly active reducing agent. A zinc-copper couple is often more effective than zinc dust alone as copper can enhance the reactivity of zinc.[1]

  • Control Reaction Conditions:

    • Ensure the reaction is heated to a vigorous reflux to promote the deoxygenation of the pinacol intermediate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification Strategy: An efficient purification method is crucial to isolate the desired product from byproducts and unreacted starting materials, thereby improving the final isolated yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of Tetrakis(4-hydroxyphenyl)ethylene?

A1: The reported yields for the synthesis of THPE can vary significantly depending on the specific reaction conditions. While some studies report yields as high as 90%, lower to moderate yields are also common, especially without careful optimization.

Q2: What is the primary side product in the McMurry coupling of 4,4'-dihydroxybenzophenone?

A2: The main side product is the pinacol intermediate, 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane-1,2-diol. This occurs when the deoxygenation step of the reaction is incomplete.

Q3: How can I purify the crude THPE product?

A3: The two primary methods for purifying crude THPE are recrystallization and column chromatography.

  • Recrystallization: This is often an effective method for removing the pinacol byproduct and other impurities. The choice of solvent is critical. A solvent system in which THPE has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Column Chromatography: Silica gel column chromatography can be used to separate THPE from the more polar pinacol byproduct and other impurities. A solvent system with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture) is typically employed.

Q4: Can I use TiCl₃ instead of TiCl₄ for the McMurry reaction?

A4: Yes, both TiCl₃ and TiCl₄ can be used to generate the low-valent titanium species required for the McMurry reaction. The choice between them may depend on the specific protocol and the reducing agent being used.

Data Presentation

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of THPE and related tetraphenylethylene derivatives via the McMurry coupling reaction.

Starting MaterialTitanium SourceReducing AgentSolventReaction TimeTemperatureYield (%)Reference
4,4'-DimethoxybenzophenoneTiCl₄ZnTHF-Reflux55Thesis
4,4'-DihydroxybenzophenoneTiCl₄ZnTHF-Reflux90Thesis
4,4'-DihydroxybenzophenoneTiCl₄Zn-CuTHF-Reflux85Thesis
BenzophenoneTiCl₄ZnTHF1 hour (reflux)0°C to Reflux93Benchchem
Diaryl KetonesTiCl₄ZnTHF2 hours (reflux)Reflux53-94J. Org. Chem.

Experimental Protocols

High-Yield Synthesis of Tetrakis(4-hydroxyphenyl)ethylene

This protocol is based on a reported high-yield synthesis of the tetraphenol core of THPE.

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Titanium (IV) tetrachloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, suspend zinc dust in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add TiCl₄ dropwise to the stirred suspension via a syringe. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • McMurry Coupling Reaction:

    • In a separate flask, dissolve 4,4'-dihydroxybenzophenone in anhydrous THF.

    • Add the solution of 4,4'-dihydroxybenzophenone dropwise to the refluxing low-valent titanium suspension.

    • Continue to heat the reaction mixture at reflux for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or an aqueous solution of K₂CO₃.

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Extract the filtrate with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure Tetrakis(4-hydroxyphenyl)ethylene.

Mandatory Visualization

Troubleshooting_Low_Yield_THPE start Low Yield of THPE q1 Problem with LVT Reagent? start->q1 q2 Incorrect Reaction Conditions? start->q2 q3 Suboptimal Stoichiometry? start->q3 q4 Impure Starting Material? start->q4 sol1 Moisture/Air Contamination Inactive Reducing Agent q1->sol1 Yes sol2 Temperature Too Low Reaction Time Too Short q2->sol2 Yes sol3 Insufficient LVT Reagent q3->sol3 Yes sol4 Presence of Impurities q4->sol4 Yes fix1 Use Dry Glassware & Inert Atmosphere Activate Reducing Agent sol1->fix1 fix2 Ensure Vigorous Reflux Monitor by TLC for Optimal Time sol2->fix2 fix3 Adjust Molar Ratios of TiClx/Reducing Agent sol3->fix3 fix4 Purify 4,4'-dihydroxybenzophenone Before Reaction sol4->fix4

Caption: Troubleshooting flowchart for low yield in THPE synthesis.

McMurry_Reaction_Workflow start Start: Prepare Reagents step1 Prepare LVT Reagent: TiClx + Reducing Agent in Anhydrous THF start->step1 step2 Add 4,4'-dihydroxybenzophenone Solution to LVT Reagent step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Reaction Work-up: Quench, Filter, Extract step3->step4 step5 Purification: Recrystallization or Column Chromatography step4->step5 end Pure THPE step5->end

Caption: Experimental workflow for the McMurry coupling synthesis of THPE.

References

Preventing fluorescence quenching in Tetrakis(4-hydroxyphenyl)ethylene applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Tetrakis(4-hydroxyphenyl)ethylene (THPE) and preventing fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetrakis(4-hydroxyphenyl)ethylene (THPE) and what are its primary applications?

A1: Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a derivative of tetraphenylethylene (TPE). A key feature of THPE is its aggregation-induced emission (AIE) property. Unlike conventional fluorescent dyes that experience quenching at high concentrations or in an aggregated state (a phenomenon known as aggregation-caused quenching or ACQ), AIE luminogens (AIEgens) like THPE are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation.[1] This "turn-on" fluorescence makes them particularly useful for various applications, including:

  • Bioimaging: Visualizing cells and cellular processes.

  • Sensing: Detecting biomolecules such as proteins and enzymes.[2]

  • Drug Development: Monitoring drug delivery and therapeutic efficacy.

THPE's hydroxyl groups enhance its water solubility compared to the parent TPE molecule, making it suitable for biological applications.[3]

Q2: What is the underlying mechanism of Aggregation-Induced Emission (AIE)?

A2: The AIE phenomenon is primarily attributed to the restriction of intramolecular motion (RIM). In a dilute solution, the phenyl rings of THPE can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When THPE molecules aggregate in a poor solvent or bind to a target, these intramolecular rotations are physically restricted. This blockage of non-radiative decay channels forces the excited molecules to release their energy as photons, leading to strong fluorescence emission.

Q3: My THPE solution is not fluorescing. What are the possible reasons?

A3: A lack of fluorescence from a THPE solution is expected if the molecules are well-dissolved and not in an aggregated state. THPE exhibits its characteristic strong fluorescence only when aggregated. If you are expecting fluorescence in a solution, it may indicate that the solvent is too "good" for THPE, preventing aggregation. To induce fluorescence, you can try adding a "poor" solvent (e.g., water to a THF solution) to promote aggregation.

Troubleshooting Guide: Fluorescence Quenching

This guide addresses common issues related to fluorescence quenching in THPE applications.

Problem ID Issue Potential Cause Troubleshooting Steps
FQ-01 Weak or no fluorescence signal in an aggregated state.Sub-optimal pH: The pH of the buffer can affect the aggregation state and electronic properties of THPE.1. Check the pH of your buffer. The fluorescence of TPE derivatives can be pH-sensitive. 2. Perform a pH titration to determine the optimal pH range for your THPE construct. Generally, a neutral to slightly alkaline pH is a good starting point.
FQ-02 Fluorescence intensity decreases over time.Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.1. Reduce the intensity and duration of the excitation light. 2. Use a neutral density filter to attenuate the excitation light. 3. Incorporate an anti-fading agent in your mounting medium for microscopy. 4. Acquire images using shorter exposure times or by averaging multiple frames with lower excitation power.
FQ-03 Inconsistent fluorescence between experiments.Temperature Fluctuations: Temperature can influence solvent viscosity and molecular motion, thereby affecting the fluorescence quantum yield.[4]1. Ensure all experiments are conducted at a consistent temperature. 2. Use a temperature-controlled stage for microscopy or a water bath for cuvette-based measurements.
FQ-04 Significant drop in fluorescence upon addition of a sample.Presence of Quenchers: Certain molecules or ions in your sample can quench the fluorescence of THPE. Common quenchers include heavy metal ions (e.g., Fe³⁺, Cu²⁺) and some nitroaromatic compounds.[5][6]1. Identify potential quenchers in your sample. 2. If possible, remove or chelate the quenching species. For example, use EDTA to chelate divalent cations. 3. Perform control experiments to quantify the quenching effect of suspected components.
FQ-05 Low fluorescence in a cellular imaging experiment.Poor Cellular Uptake or Efflux: The THPE probe may not be efficiently entering the cells or may be actively transported out.1. Optimize the incubation time and concentration of the THPE probe. 2. Consider using nanoparticle formulations of THPE to enhance cellular uptake.[7] 3. Use cell lines known to have good uptake for your initial experiments.
FQ-06 High background fluorescence.Autofluorescence: Biological samples often contain endogenous fluorophores that can contribute to background signal.1. Image a control sample without the THPE probe to assess the level of autofluorescence. 2. Use spectral unmixing if your imaging system supports it. 3. Choose an excitation/emission wavelength for THPE that minimizes the contribution from autofluorescence.

Quantitative Data on Factors Affecting Fluorescence

The following tables summarize the impact of various experimental parameters on the fluorescence of THPE and its close derivatives. This data should be used as a guideline, and optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Effect of pH on the Fluorescence of a TPE-modified Chitosan Bioconjugate (CS-TPE)

Data is for a TPE derivative and is illustrative of the potential pH sensitivity of THPE.

pHRelative Fluorescence IntensityObservations
5.31.0 (Normalized)Nanoparticle assembly is stable.
10.4~1.2Slight enhancement of fluorescence; nanoparticles may start to disassemble.

Table 2: Effect of Temperature on Fluorescence Intensity

General trend observed for many fluorophores, including AIEgens.

TemperatureRelative Fluorescence IntensityRationale
LowerHigherReduced molecular vibrations and collisions lead to a decrease in non-radiative decay pathways.[4]
HigherLowerIncreased molecular motion enhances non-radiative decay, leading to thermal quenching.[8]

Table 3: Quenching of TPE-Derivative Fluorescence by Metal Ions

Qualitative data showing the quenching effect of various metal ions on a polyfluorophore sensor. This indicates that similar ions could quench THPE fluorescence.

Metal IonQuenching Effect
Fe³⁺Strong Quenching
Cu²⁺Strong Quenching
Hg²⁺Strong Quenching
Ni²⁺Moderate Quenching
Co²⁺Moderate Quenching

Data adapted from studies on related TPE-based sensors.[5]

Experimental Protocols

Protocol 1: General Workflow for Cellular Imaging with THPE

This protocol outlines a general procedure for staining live cells with a THPE-based probe.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a stock solution of the THPE probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the THPE-containing medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[7]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for THPE (typically excitation in the UV-blue region and emission in the blue-green region).

Protocol 2: Monitoring Apoptosis using a Caspase-Responsive AIEgen Probe

This protocol describes the use of a TPE-based AIEgen probe conjugated to a caspase-cleavable peptide (e.g., DEVD) to detect apoptosis.[1][9]

  • Cell Culture and Treatment: Culture cells as described in Protocol 1. Induce apoptosis using a known agent (e.g., staurosporine). Include a negative control of untreated cells.

  • Probe Preparation and Staining: Prepare and add the caspase-responsive AIEgen probe to both treated and untreated cells as described in Protocol 1.

  • Incubation: Incubate the cells for a time sufficient for the apoptotic cascade to be initiated and the probe to be cleaved (e.g., 1-4 hours).

  • Washing and Imaging: Wash the cells and acquire fluorescence images. A significant increase in fluorescence intensity is expected in the apoptotic cells due to the cleavage of the peptide by caspases, leading to the aggregation of the hydrophobic AIEgen.

Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

Caspase_Activation cluster_probe Probe Activation Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes AIE_Probe AIEgen-DEVD (Non-fluorescent) Caspase3->AIE_Probe cleaves DEVD AIE_Aggregate AIEgen Aggregate (Fluorescent)

Caption: Caspase activation cascade during apoptosis and the mechanism of a caspase-responsive AIE probe.

Experimental Workflow: Troubleshooting Fluorescence Quenching

Troubleshooting_Workflow Start Start: Low/No Fluorescence Check_Aggregation Is the probe aggregated? Start->Check_Aggregation Optimize_Solvent Adjust solvent (add poor solvent) Check_Aggregation->Optimize_Solvent No Check_pH Check buffer pH Check_Aggregation->Check_pH Yes Optimize_Solvent->Check_Aggregation Re-evaluate Adjust_pH Optimize pH Check_pH->Adjust_pH Sub-optimal Check_Quenchers Suspect quenchers in sample? Check_pH->Check_Quenchers Optimal Adjust_pH->Check_pH Re-evaluate Identify_Remove_Quenchers Identify/Remove quenchers Check_Quenchers->Identify_Remove_Quenchers Yes Check_Photobleaching Is signal decaying over time? Check_Quenchers->Check_Photobleaching No Identify_Remove_Quenchers->Check_Quenchers Re-evaluate Reduce_Exposure Reduce light exposure (intensity/duration) Check_Photobleaching->Reduce_Exposure Yes Success Fluorescence Restored Check_Photobleaching->Success No Reduce_Exposure->Success

Caption: A logical workflow for troubleshooting fluorescence quenching in THPE experiments.

References

Technical Support Center: Crystallinity Enhancement of MOFs with Tetrakis(4-hydroxyphenyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from Tetrakis(4-hydroxyphenyl)ethylene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystallization of these specialized MOFs. Our goal is to help you achieve highly crystalline materials for your advanced applications.

Troubleshooting Guide: From Amorphous Powder to High-Quality Crystals

Researchers often face challenges in obtaining highly crystalline MOFs, especially when working with complex, bulky, or functionalized linkers like Tetrakis(4-hydroxyphenyl)ethylene. The formation of amorphous or poorly crystalline material is a common issue. This guide provides a systematic approach to troubleshoot and optimize your synthesis protocol.

Problem 1: The product is an amorphous powder with no defined peaks in the Powder X-ray Diffraction (PXRD) pattern.

This is one of the most common issues, indicating that the nucleation and growth process of the crystalline framework has been inhibited.

Potential Cause Troubleshooting Strategy Expected Outcome
Rapid Precipitation The reaction kinetics are too fast, leading to rapid precipitation of an amorphous solid instead of ordered crystal growth.Slower reaction rates will favor the formation of thermodynamically stable crystalline phases.
1. Reduce Reaction Temperature: Lower the solvothermal reaction temperature in increments of 10-20°C.[1][2]Slower nucleation and crystal growth, promoting order.
2. Decrease Reactant Concentrations: Halve the concentration of both the metal precursor and the linker to slow down the formation of coordination bonds.[3]Reduced rate of framework formation, allowing for more ordered assembly.
3. Introduce a Modulator: Add a competing ligand (modulator) to the reaction mixture. Carboxylic acids like acetic acid or benzoic acid are commonly used.[4][5][6] These modulators can temporarily coordinate to the metal centers, slowing down the overall reaction rate and facilitating the formation of more crystalline materials.[4][5][6]Modulators control the nucleation and growth of crystals, often leading to larger and more well-defined crystals.[5]
Incomplete Deprotonation of Phenolic Linker The hydroxyl groups of Tetrakis(4-hydroxyphenyl)ethylene may not be fully deprotonated, preventing proper coordination with the metal centers.Ensuring complete deprotonation will facilitate the formation of stable coordination bonds necessary for the MOF structure.
1. Adjust pH: Introduce a small amount of a suitable base to the reaction mixture to facilitate the deprotonation of the phenolic hydroxyl groups. The choice of base should be made carefully to avoid unwanted side reactions.Enhanced coordination between the linker and the metal centers, promoting framework formation.
Inappropriate Solvent System The chosen solvent may not be optimal for dissolving the reactants or for mediating the MOF formation. The polarity and coordination ability of the solvent can significantly influence the final product.[7]An appropriate solvent system will ensure that the reactants are in solution and that the MOF can crystallize effectively.
1. Solvent Screening: Experiment with different solvents or solvent mixtures. For phenolic linkers, polar aprotic solvents like DMF, DEF, or DMA are often used.[8] Consider mixtures with other solvents like ethanol or water to fine-tune the polarity.Identification of a solvent system that promotes the formation of a crystalline product.

Problem 2: The PXRD pattern shows broad peaks, indicating poor crystallinity or very small crystallites.

This suggests that while some ordering is present, the long-range order is limited, or the crystals are in the nanoscale regime.

Potential Cause Troubleshooting Strategy Expected Outcome
High Nucleation Rate A high rate of nucleation leads to the formation of many small crystals, which can result in broader PXRD peaks.A lower nucleation rate will favor the growth of larger, more well-defined crystals with sharper PXRD peaks.
1. Increase Reaction Time: Extend the solvothermal reaction time to allow for crystal growth and potential Ostwald ripening, where larger crystals grow at the expense of smaller ones.[1][2]Formation of larger crystals with improved long-range order.
2. Optimize Modulator Concentration: The concentration of the modulator can influence crystal size.[1] A systematic variation of the modulator-to-linker ratio can help in finding the optimal conditions for growing larger crystals.Control over crystal size and morphology, leading to improved crystallinity.
Presence of Defects Missing linkers or metal clusters within the framework can disrupt the long-range order and lead to peak broadening.A more controlled synthesis can minimize defects and improve the overall crystallinity of the material.
1. Post-Synthetical Annealing: Carefully annealing the as-synthesized MOF at an elevated temperature (below its decomposition temperature) can sometimes help to heal defects and improve crystallinity.Increased structural order and sharper PXRD peaks.
2. Seeded Growth: Introducing a small number of well-crystalline MOF seeds to a fresh synthesis solution can promote the growth of larger, more perfect crystals.[9][10]Heterogeneous nucleation on the seed crystals, leading to improved crystallinity of the bulk material.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for a solvothermal synthesis of a MOF with Tetrakis(4-hydroxyphenyl)ethylene?

A typical starting point for a solvothermal synthesis involves dissolving the Tetrakis(4-hydroxyphenyl)ethylene linker and a suitable metal salt (e.g., zinc nitrate, copper nitrate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[8] The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 80°C and 150°C for 24 to 72 hours.[2]

Q2: How do I choose the right modulator for my system?

The choice of modulator depends on the metal-linker combination and the desired outcome. For MOFs synthesized with phenolic linkers, weak carboxylic acids such as acetic acid or formic acid can be effective.[5] The modulator should have a pKa value that allows it to compete with the linker for coordination to the metal center without being so strong as to prevent MOF formation altogether. It is recommended to screen a range of modulators and their concentrations to find the optimal conditions.

Q3: What characterization techniques are essential to confirm the improved crystallinity of my MOF?

The primary technique for assessing crystallinity is Powder X-ray Diffraction (PXRD). Sharper and more intense peaks in the PXRD pattern indicate higher crystallinity.[1] Other important techniques include:

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity, which are often higher for more crystalline materials.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Q4: Can post-synthetic modification (PSM) improve the crystallinity of my MOF?

While post-synthetic modification is typically used to introduce new functionalities, certain post-synthetic treatments can sometimes improve crystallinity. For instance, solvent-assisted linker exchange or annealing under controlled conditions might help to heal defects in the framework and enhance long-range order. However, the primary goal of PSM is not typically to improve crystallinity, and care must be taken as some PSM conditions can lead to a decrease in crystallinity.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF with Tetrakis(4-hydroxyphenyl)ethylene

This protocol provides a general starting point. Optimization of reactant ratios, temperature, time, and the use of modulators will likely be necessary.

  • Reactant Preparation: In a typical synthesis, Tetrakis(4-hydroxyphenyl)ethylene (1 equivalent) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 2-4 equivalents) are used.

  • Dissolution: The linker and metal salt are dissolved in a suitable solvent, such as DMF, in a glass vial. The volume of the solvent should be sufficient to fully dissolve the reactants upon gentle heating or sonication.

  • (Optional) Modulator Addition: If a modulator is used, it is added to the solution at this stage. A typical starting point is to use a modulator-to-linker molar ratio of 10:1 to 100:1.

  • Reaction: The vial is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then placed in an oven and heated to the desired temperature (e.g., 100-120°C) for a specified time (e.g., 24-72 hours).[2]

  • Cooling and Isolation: After the reaction, the autoclave is allowed to cool down to room temperature. The solid product is collected by centrifugation or filtration.

  • Washing: The collected solid is washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials. This is followed by washing with a more volatile solvent, such as ethanol or acetone, to facilitate drying.

  • Drying: The final product is dried under vacuum at a moderate temperature (e.g., 60-80°C) to remove the residual solvent.

Data Presentation

The following table summarizes the expected impact of key synthesis parameters on the crystallinity of MOFs made with Tetrakis(4-hydroxyphenyl)ethylene, based on general principles of MOF synthesis.

Parameter Condition Effect on Crystallinity Rationale
Temperature Low (e.g., 80-100°C)Potentially HigherSlower kinetics favor ordered growth.
High (e.g., >150°C)Potentially LowerCan lead to rapid precipitation of amorphous material or decomposition.
Time Short (e.g., <12h)LowerInsufficient time for crystal growth and ordering.
Long (e.g., >48h)HigherAllows for crystal maturation and healing of defects.[1][2]
Concentration LowHigherSlower reaction rates promote the formation of more crystalline products.[3]
HighLowerIncreased likelihood of rapid, uncontrolled precipitation.
Modulator AbsentPotentially LowerUncontrolled, fast reaction kinetics can lead to amorphous products.
PresentHigherModulators regulate nucleation and growth, leading to better quality crystals.[5]

Visualizations

Below are diagrams illustrating key concepts in improving MOF crystallinity.

experimental_workflow cluster_synthesis Synthesis Optimization cluster_troubleshooting Troubleshooting Loop Reactants Reactants Solvothermal Synthesis Solvothermal Synthesis Reactants->Solvothermal Synthesis Initial Product Initial Product Solvothermal Synthesis->Initial Product Characterization (PXRD, SEM) Characterization (PXRD, SEM) Initial Product->Characterization (PXRD, SEM) Analysis Analysis Characterization (PXRD, SEM)->Analysis Parameter Adjustment Parameter Adjustment Analysis->Parameter Adjustment Poor Crystallinity Highly Crystalline MOF Highly Crystalline MOF Analysis->Highly Crystalline MOF Good Crystallinity Parameter Adjustment->Solvothermal Synthesis Optimized Conditions

Caption: Experimental workflow for optimizing MOF crystallinity.

modulator_effect cluster_nomod Without Modulator cluster_mod With Modulator Fast Reaction Fast Reaction Amorphous Product Amorphous Product Fast Reaction->Amorphous Product Slow, Controlled Reaction Slow, Controlled Reaction Crystalline Product Crystalline Product Slow, Controlled Reaction->Crystalline Product Metal Ion + Linker Metal Ion + Linker Metal Ion + Linker->Fast Reaction Metal Ion + Linker->Slow, Controlled Reaction

Caption: The effect of modulators on MOF crystallization.

References

Technical Support Center: Tetrakis(4-hydroxyphenyl)ethylene (THPE)-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for enhancing the sensitivity of Tetrakis(4-hydroxyphenyl)ethylene-based sensors.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers optimize the performance and enhance the sensitivity of Tetrakis(4-hydroxyphenyl)ethylene (THPE) and other hydroxyphenyl-based fluorescent sensors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental working principle of a THPE-based sensor?

A1: THPE-based sensors operate on the principle of Aggregation-Induced Emission (AIE).[1][2] Unlike many traditional fluorophores that experience quenching upon aggregation, AIE luminogens (AIEgens) like THPE are non-emissive or weakly fluorescent when dissolved in a good solvent. However, upon aggregation or restriction of intramolecular rotation, their fluorescence intensity increases significantly.[2] This "turn-on" fluorescence is typically triggered by changes in the environment (e.g., solvent polarity, pH, or binding to an analyte) that cause the THPE molecules to aggregate. The propeller-like shape of tetraphenylethylene (TPE) derivatives is key to this phenomenon, as the free rotation of the phenyl rings in solution provides a non-radiative decay pathway for the excited state.[1][3] When these rotations are restricted in the aggregated state, the radiative decay channel becomes dominant, leading to strong light emission.[1]

Q2: What are the main advantages of using THPE-based AIE sensors?

A2: THPE and other AIE-based sensors offer several key advantages, including:

  • High Signal-to-Noise Ratio: The "turn-on" nature of the fluorescence upon analyte detection leads to a low background signal and high sensitivity.[4]

  • Good Photostability: AIEgens are generally known for their robust photostability compared to conventional dyes, allowing for longer-term imaging and monitoring.[1][4]

  • Simple Modification: The tetraphenylethylene core can be readily functionalized, allowing for the development of probes for a wide range of analytes and applications.[1][2]

  • Resistance to Aggregation-Caused Quenching (ACQ): They overcome the common problem of ACQ that limits the performance of many traditional fluorescent probes in high concentrations or in the solid state.[5][6]

Q3: What key experimental factors influence the sensitivity of my THPE sensor?

A3: The sensitivity of THPE-based sensors is highly dependent on environmental conditions. Key factors include:

  • pH: The hydroxyl groups on the phenyl rings are pH-sensitive. Changes in pH can alter the protonation state, which affects the molecule's solubility, aggregation behavior, and fluorescence response.[7][8][9]

  • Solvent Polarity: The solubility of the THPE probe is critical. A change from a good solvent to a poor solvent can induce aggregation and dramatically increase fluorescence.[10] The choice of co-solvents (e.g., water/acetonitrile mixtures) is a common way to modulate sensitivity.[11]

  • Analyte Concentration: The fluorescence intensity will ideally correlate with the concentration of the target analyte that induces aggregation or conformational changes.

  • Temperature: Temperature can affect molecular motion and solvent properties, which may influence the fluorescence quantum yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: I am seeing a very low or no fluorescence signal. What could be the cause?

A4: A weak or absent signal is a common issue. Follow this troubleshooting workflow to diagnose the problem.

TroubleshootingWorkflow start Problem: Low/No Signal check_instrument Are the instrument settings (Ex/Em λ, gain) correct? start->check_instrument Start Here check_ph Is the buffer pH within the optimal range for the probe? check_aggregation Is the probe in an aggregated state? (Check solvent conditions) check_ph->check_aggregation Yes sol_ph Action: Adjust pH. Refer to literature or perform a pH titration. check_ph->sol_ph No check_concentration Is the probe concentration correct? check_aggregation->check_concentration Yes sol_aggregation Action: Induce aggregation. Increase water fraction or introduce the target analyte. check_aggregation->sol_aggregation No check_photobleaching Has photobleaching occurred? check_concentration->check_photobleaching Yes sol_concentration Action: Prepare fresh dilutions. Verify stock concentration. check_concentration->sol_concentration No sol_photobleaching Action: Reduce exposure time/ intensity. Use fresh sample. Use anti-fade reagents. check_photobleaching->sol_photobleaching Yes (Likely Cause) check_instrument->check_ph Yes sol_instrument Action: Verify excitation/ emission maxima. Optimize gain settings. check_instrument->sol_instrument No

Caption: Troubleshooting workflow for low fluorescence signal.

Potential Causes & Solutions:

  • Incorrect pH: The fluorescence of hydroxyphenyl-based probes is often highly pH-dependent.[7][8] For THPE, deprotonation of the hydroxyl groups at alkaline pH can alter its electronic properties and aggregation behavior.

    • Solution: Verify the pH of your buffer. Perform a pH titration experiment to find the optimal pH range for your specific sensor and application. Some hydroxyphenyl probes are designed specifically for alkaline or acidic ranges.[7][8][12]

  • Sub-optimal Solvent Conditions: THPE relies on aggregation to fluoresce. If it is fully dissolved in a good solvent (e.g., pure THF or DMSO), its emission will be very weak.[11]

    • Solution: Ensure your solvent system promotes aggregation. This is often achieved by using a mixture of a good organic solvent and a poor solvent (e.g., water). The fluorescence intensity should increase with a higher fraction of the poor solvent.[11]

  • Photobleaching: Although AIEgens are generally photostable, prolonged or high-intensity excitation can still lead to photobleaching, reducing the signal over time.[4]

    • Solution: Minimize light exposure. Use neutral density filters to reduce excitation intensity, decrease exposure times, and acquire data promptly. Always use a fresh sample for critical measurements.

  • Incorrect Probe Concentration: The concentration of the probe can be too low to produce a detectable signal or, in rare cases, too high, leading to inner filter effects.

    • Solution: Double-check your calculations and dilutions. Prepare a fresh sample from your stock solution. If you suspect an inner filter effect, dilute the sample and re-measure.

Q5: My sensor is showing poor selectivity. How can I improve it?

A5: Poor selectivity means the sensor responds to other species besides the target analyte.

  • Potential Cause: Interfering Ions/Molecules: Other species in your sample may be interfering with the sensor. For example, some fluorescent probes are sensitive to various metal ions.[8]

    • Solution: Run control experiments by testing the sensor's response to a panel of potentially interfering species that are common in your sample matrix.[8] If interference is confirmed, sample pre-treatment (e.g., using a chelating agent to mask interfering metal ions) may be necessary. Modifying the molecular structure of the sensor is a more advanced strategy to improve selectivity.[10]

  • Potential Cause: Non-Specific Binding/Aggregation: The sensor might be aggregating non-specifically due to matrix effects (e.g., high ionic strength, presence of proteins).

    • Solution: Optimize the buffer composition. Adjusting the ionic strength or adding a small amount of a non-ionic surfactant (e.g., Tween 20) might reduce non-specific interactions.

Q6: I am experiencing signal instability and drift. What should I do?

A6: Signal drift can be caused by several factors.

  • Potential Cause: Temperature Fluctuations: Small changes in temperature can affect fluorescence intensity.

    • Solution: Ensure your sample and instrument are thermally equilibrated. Use a temperature-controlled cuvette holder for precise and stable measurements.

  • Potential Cause: Sensor Degradation: The probe may be chemically unstable in your specific buffer over the duration of the experiment.

    • Solution: Prepare the sensor solution fresh before each experiment. Assess the probe's stability by monitoring its fluorescence in the buffer over time without the analyte.

  • Potential Cause: Sensor Calibration Drift: The baseline or "zero" of the sensor system can drift over time.[13]

    • Solution: Perform a zero calibration regularly using a blank sample (e.g., buffer without the analyte) to re-establish the baseline before measuring your samples.[13]

Quantitative Data on Sensor Performance

The performance of hydroxyphenyl-based fluorescent sensors is highly influenced by experimental parameters. The table below summarizes typical effects on key performance metrics.

ParameterFactorEffectTypical Quantitative ChangeReference Insight
Fluorescence Intensity Increasing pH (Alkaline)Turn-on Response> 6-fold increase from pH 3 to 6 for some probes.[14]Many hydroxyphenyl probes show enhanced fluorescence at specific alkaline pH values due to deprotonation.[7][8]
Fluorescence Intensity Increasing Water Fraction (in Organic/Water Mix)Turn-on Response (AIE)Can increase by over 100-fold from 0% to 99% water.This is the classic AIE effect; aggregation in the poor solvent (water) restricts intramolecular rotation, boosting emission.[11]
Detection Limit (LOD) Analyte BindingLower LODLODs can reach nanomolar (nM) or even picomolar (pM) ranges.Strong and specific binding to an analyte enhances the aggregation response, leading to higher sensitivity.[15]
Photostability Continuous ExcitationSignal DecreaseVaries greatly; a stable AIEgen might retain >90% intensity after 10 min, while a less stable one might drop to <50%.AIEgens are known for good photostability, but this should always be characterized for the specific experimental conditions.[4][8]
Response Time Analyte AdditionRapid ResponseTypically ranges from seconds to a few minutes.The time required to reach a stable signal after analyte addition is a key performance metric.[16]

Experimental Protocols

Protocol 1: General Method for Evaluating pH-Dependent Fluorescence

This protocol details how to characterize the fluorescence response of a THPE-based sensor across a range of pH values.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 1 mM) of the THPE sensor in a suitable organic solvent (e.g., DMSO or THF). Store protected from light.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 12). A universal buffer system or specific buffers for different ranges (e.g., citrate for acidic, phosphate for neutral, borate for alkaline) can be used.

  • Sample Preparation:

    • For each pH value, pipette a small volume of the THPE stock solution into a cuvette or microplate well.

    • Add the corresponding pH buffer to reach the final desired sensor concentration (e.g., 10 µM). The final percentage of organic solvent should be kept low and constant across all samples to avoid solvent-induced aggregation.

    • Gently mix and allow the samples to equilibrate for a set time (e.g., 5-10 minutes).

  • Fluorescence Measurement:

    • Place the sample into a spectrofluorometer.

    • Set the excitation wavelength to the absorbance maximum of the probe.

    • Record the emission spectrum across the expected range.

    • The fluorescence intensity at the emission maximum is recorded for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity versus pH. This plot can be used to determine the optimal pH sensing range and the pKa of the probe.

Protocol 2: Assessing Sensor Photostability

This protocol allows you to quantify the photostability of your sensor under your specific experimental conditions.

  • Sample Preparation:

    • Prepare a sample of the THPE sensor in the buffer and at the concentration that will be used for your actual experiments.

  • Instrument Setup:

    • Place the sample in a spectrofluorometer.

    • Set the instrument to a time-scan mode.

    • Set the excitation and emission wavelengths to the probe's maxima. Ensure the excitation slit widths and light source intensity are the same as those used in your experiments.

  • Measurement:

    • Begin the time-scan measurement, continuously exposing the sample to the excitation light.

    • Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 15-30 minutes).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀, where I₀ is the initial intensity) as a function of time.

    • A flat line indicates high photostability, while a decaying curve indicates photobleaching. This allows you to determine a safe time window for your measurements.

Signaling Pathway & Mechanism Diagrams

AIEMechanism cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent) Solvated Dispersed Molecules Excited_Solvated Excited State Solvated->Excited_Solvated Excitation (Light) Aggregated Aggregated Molecules Solvated->Aggregated Addition of Poor Solvent or Analyte Rotation Intramolecular Rotation Excited_Solvated->Rotation Energy Loss Rotation->Solvated Non-Radiative Decay (Weak/No Fluorescence) Excited_Aggregated Excited State Aggregated->Excited_Aggregated Excitation (Light) Fluorescence Strong Fluorescence Excited_Aggregated->Fluorescence Radiative Decay

Caption: Mechanism of Aggregation-Induced Emission (AIE).

References

Common mistakes to avoid when working with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Welcome to the technical support center for Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and related tetraphenylethylene (TPE) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and what are its primary applications?

A1: Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as Tetrakis(4-hydroxyphenyl)ethylene, is a derivative of tetraphenylethylene (TPE).[1][2][3] Like many TPE derivatives, its core application lies in its Aggregation-Induced Emission (AIE) properties.[4] This means it is typically non-fluorescent when dissolved but becomes highly emissive upon aggregation.[5][6] This unique "turn-on" fluorescence makes it valuable for applications such as:

  • Chemical sensors and biosensors.[7][8]

  • Fluorescent probes for bioimaging.[5]

  • Organic light-emitting diodes (OLEDs).[9]

  • Detecting protein aggregation.[10]

Q2: What are the basic physical and chemical properties of this compound?

A2: This compound is a solid, typically appearing as a white to light yellow powder.[1] Key properties are summarized in the table below. Proper storage in a dark, inert atmosphere at room temperature is recommended to prevent degradation.[1]

PropertyValueSource
CAS Number 119301-59-6[1][2]
Molecular Formula C26H20O4[1][2]
Molecular Weight 396.43 g/mol [1][2]
Melting Point 323 °C (lit.)[1]
Appearance White to Light yellow to Light red solid[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Q3: I'm having trouble dissolving the compound. What solvents should I use?

A3: Due to its multiple phenol groups and large aromatic structure, solubility can be challenging. It is generally insoluble in water.[11][12] Start with polar aprotic organic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Gentle heating or sonication may aid dissolution. For biological applications requiring aqueous media, the compound is often first dissolved in a minimal amount of a "good" organic solvent (like THF or DMSO) to create a stock solution, which is then diluted into the aqueous buffer. Be aware that this dilution will likely induce aggregation.

Q4: How should I store the compound and its solutions?

A4: The solid compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, at room temperature.[1] Phenolic compounds can be susceptible to oxidation, so minimizing air exposure is crucial. Solutions, especially in solvents like THF, should be used fresh or stored refrigerated in tightly sealed vials, protected from light, to prevent solvent peroxide formation and compound degradation.

Troubleshooting Guides

Guide 1: Poor or No Fluorescence (AIE Effect)

Problem: The compound is not fluorescing as expected after inducing aggregation.

Possible Cause Troubleshooting Step
Insufficient Aggregation The ratio of "poor" solvent (e.g., water) to "good" solvent (e.g., THF) may be too low. Increase the fraction of the poor solvent to promote aggregation. AIE effects are often most pronounced at high water fractions (fw > 70%).[8][13]
Incorrect Excitation/Emission Wavelengths Confirm the optimal excitation wavelength from the compound's absorption spectrum in the aggregated state. Scan a broad emission range to find the emission maximum, as it may shift depending on the aggregation state.
Concentration is Too Low/High While AIE counters the typical aggregation-caused quenching (ACQ) effect, extreme concentrations can still lead to undesirable precipitation or scattering.[5] A typical starting concentration for AIE studies is around 10 µM.[14]
pH Effects on Phenol Groups The phenol groups are pH-sensitive. Deprotonation at high pH can alter the electronic properties and aggregation behavior, potentially quenching fluorescence. Ensure your buffer pH is controlled and investigate its effect on emission.
Quenching by Other Molecules Certain molecules in your sample (e.g., heavy ions, nitroaromatic compounds) can act as quenchers.[13] Test the AIE effect in a clean solvent system first to establish a baseline.
Degradation of the Compound The compound may have degraded due to light exposure or oxidation. Use a fresh sample or verify the purity of your existing stock.

Troubleshooting Flowchart for Low Fluorescence

cluster_conclusion start Start: Low/No Fluorescence Signal check_agg Is compound aggregated? (Check for Tyndall effect/DLS) start->check_agg inc_fw Increase poor solvent fraction (e.g., water) check_agg->inc_fw No check_params Are instrument settings correct? (Ex/Em wavelengths) check_agg->check_params Yes inc_fw->check_agg end_fail Consult further (Compound degradation?) inc_fw->end_fail scan_spectrum Run Abs/Em scan to find λmax check_params->scan_spectrum No check_conc Is concentration optimal? (e.g., ~10 µM) check_params->check_conc Yes scan_spectrum->check_params scan_spectrum->end_fail opt_conc Optimize concentration check_conc->opt_conc No check_env Is the chemical environment clean? (pH, quenchers) check_conc->check_env Yes opt_conc->check_conc opt_conc->end_fail use_buffer Use appropriate buffer; run in clean solvent check_env->use_buffer No end_ok Problem Solved check_env->end_ok Yes use_buffer->check_env use_buffer->end_fail cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock in 'Good' Solvent (THF) prep_mix Create Solvent Mixtures (Varying Water Fraction, fw) Keep [Compound] constant prep_stock->prep_mix equilibrate Equilibrate Samples (~30 min) prep_mix->equilibrate uv_vis UV-Vis Spectroscopy (Find λabs) equilibrate->uv_vis fluor Fluorescence Spectroscopy (Measure Emission Spectra) equilibrate->fluor dls Dynamic Light Scattering (DLS) (Optional: Measure Aggregate Size) equilibrate->dls plot_data Plot Intensity vs. fw fluor->plot_data analyze Analyze AIE Behavior plot_data->analyze cluster_solution In Dilute Solution (Good Solvent) cluster_aggregate In Aggregate State (Poor Solvent) mol_sol Molecule excited_sol Excited State mol_sol->excited_sol photon_in_sol Light (Excitation) photon_in_sol->mol_sol rotation Intramolecular Rotation/Vibration (Non-Radiative Decay) excited_sol->rotation Energy Loss no_light_out No/Weak Emission rotation->no_light_out mol_agg Aggregate excited_agg Excited State mol_agg->excited_agg photon_in_agg Light (Excitation) photon_in_agg->mol_agg blocked Motions Restricted excited_agg->blocked No Energy Loss light_out Strong Emission (Fluorescence) blocked->light_out

References

Validation & Comparative

A Comparative Guide: Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- versus Traditional Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence imaging and sensing, the choice of a suitable fluorophore is paramount to experimental success. While traditional organic dyes like fluorescein and rhodamine have long been the workhorses in various applications, a newer class of molecules exhibiting Aggregation-Induced Emission (AIE) offers a compelling alternative. This guide provides an objective comparison between Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, a derivative of the archetypal AIE luminogen tetraphenylethylene (TPE), and conventional fluorescent dyes. We will delve into their fundamental photophysical differences, present comparative data, and provide detailed experimental protocols for their evaluation.

The AIE Advantage: Overcoming the Limitations of Traditional Dyes

Traditional fluorescent dyes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ). In concentrated solutions or when aggregated, the planar structures of these dyes lead to strong π-π stacking interactions, which create non-radiative decay pathways and significantly diminish their fluorescence intensity. This intrinsic limitation restricts their use to dilute concentrations and can result in poor photostability and a low signal-to-noise ratio.

In stark contrast, Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and other TPE derivatives exhibit the opposite behavior, a phenomenon termed Aggregation-Induced Emission (AIE). These molecules are typically non-emissive or weakly fluorescent when dissolved in good solvents. However, upon aggregation, their fluorescence is dramatically enhanced. This unique property is attributed to the Restriction of Intramolecular Motion (RIM). In the aggregated state, the physical constraints on the molecule inhibit non-radiative decay processes, such as intramolecular rotations of the phenyl rings, thereby activating a radiative decay channel that leads to strong light emission.[1][2][3][4][5][6][7]

This fundamental difference in photophysical behavior gives AIE luminogens, including Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, several key advantages over traditional dyes, particularly in applications requiring high concentrations or imaging in complex biological environments where aggregation is likely to occur.[1][2][4][8]

Quantitative Performance Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data comparing a representative TPE derivative with common traditional fluorescent dyes. It is important to note that these values can vary depending on the specific experimental conditions (e.g., solvent, pH, temperature).

PropertyPhenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE Derivative)FluoresceinRhodamine BCyanine Dyes (e.g., Cy5)
Fluorescence Mechanism Aggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)Aggregation-Caused Quenching (ACQ)Aggregation-Caused Quenching (ACQ)
Quantum Yield (Φ) in Dilute Solution Very Low (<0.1)High (~0.9)High (~0.7)Moderate to High (~0.2-0.3)
Quantum Yield (Φ) in Aggregated State/Solid High (can approach 1.0)Very Low (quenched)Low (quenched)Low (quenched)
Photostability High to Very HighLow to ModerateModerateModerate to High
Stokes Shift Large to Very Large (>100 nm)[2][9][10]Small (~20 nm)Moderate (~25 nm)[11]Moderate (~20-30 nm)
Signal-to-Noise Ratio in Bioimaging High (low background)[1][8][12]Moderate (potential for high background)Moderate to HighHigh
Biocompatibility Generally Good[2][5]GoodModerate (can be cytotoxic)Good

Experimental Protocols

To facilitate a direct and objective comparison in your own laboratory setting, we provide detailed methodologies for key experiments.

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely accepted approach.[13][14][15]

Objective: To determine the relative fluorescence quantum yield of a TPE derivative and a traditional dye.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test compound (e.g., Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- in an appropriate solvent mixture to induce aggregation)

  • Standard compound with known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent(s)

Procedure:

  • Prepare a series of dilute solutions of both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test and standard compounds.

  • Integrate the area under the emission spectra for both the test and standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard compounds. The plots should yield straight lines passing through the origin.

  • Calculate the quantum yield of the test compound (Φ_test) using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (n_test² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_test and m_std are the gradients of the plots for the test and standard compounds, respectively.

    • n_test and n_std are the refractive indices of the test and standard solutions, respectively.

Experimental Protocol 2: Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense light exposure, such as time-lapse microscopy.[16][17][18]

Objective: To compare the photostability of a TPE derivative and a traditional dye in a cellular context.

Materials:

  • Confocal laser scanning microscope (CLSM)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Test fluorescent probe (e.g., nanoparticles of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-)

  • Traditional fluorescent dye (e.g., Fluorescein diacetate)

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Culture and Staining: Seed cells on glass-bottom dishes and culture to 70-80% confluency. Incubate the cells with the TPE derivative nanoparticles and the traditional dye according to their respective protocols.

  • Image Acquisition:

    • Identify a region of interest (ROI) containing stained cells for each probe.

    • Use the same imaging parameters (laser power, exposure time, magnification) for both probes.

    • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 30 seconds) under continuous laser illumination for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image over time.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time for both probes. A slower decay in fluorescence intensity indicates higher photostability.

Visualizing the Concepts: Diagrams

To further clarify the underlying principles and experimental workflows, the following diagrams are provided.

G Mechanism of Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE) cluster_0 Traditional Dyes (ACQ) cluster_1 AIE Luminogens (e.g., TPE) Dilute Solution Dilute Solution Aggregation Aggregation Dilute Solution->Aggregation Increased Concentration Fluorescence Quenching Fluorescence Quenching Aggregation->Fluorescence Quenching π-π Stacking Molecularly Dissolved Molecularly Dissolved Aggregation Aggregation Molecularly Dissolved->Aggregation Poor Solvent/High Concentration Strong Fluorescence Strong Fluorescence Aggregation ->Strong Fluorescence Restriction of Intramolecular Motion

Caption: Comparison of ACQ and AIE mechanisms.

G Experimental Workflow for Photostability Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding Cell Staining Cell Staining Cell Seeding->Cell Staining Image Acquisition (Time-lapse) Image Acquisition (Time-lapse) Cell Staining->Image Acquisition (Time-lapse) Data Analysis Data Analysis Image Acquisition (Time-lapse)->Data Analysis Comparison Comparison Data Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing dye photostability.

Conclusion

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- and other TPE-based AIE luminogens represent a significant advancement in fluorescent probe technology. Their unique aggregation-induced emission properties overcome the inherent limitations of traditional dyes, offering superior brightness, photostability, and signal-to-noise ratios in aggregated states. This makes them particularly well-suited for a wide range of applications, from in vitro assays to in vivo imaging, where high concentrations or complex biological environments are encountered. For researchers seeking to push the boundaries of fluorescence-based methodologies, AIE luminogens provide a powerful and versatile tool.

References

A comparative study of different synthetic methods for Tetrakis(4-hydroxyphenyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Methods of Tetrakis(4-hydroxyphenyl)ethylene

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a valuable building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and components for organic light-emitting diodes (OLEDs). Its unique structure, featuring four hydroxyl groups, allows for extensive functionalization and incorporation into complex molecular architectures. This guide provides a comparative overview of the primary synthetic routes to THPE, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies Overview

The synthesis of Tetrakis(4-hydroxyphenyl)ethylene primarily revolves around the formation of the central carbon-carbon double bond and the incorporation of the four hydroxyphenyl moieties. The most prominent methods identified in the literature are the McMurry coupling reaction and a two-step approach involving a Pinacol coupling followed by deoxygenation. An alternative theoretical approach based on the acid-catalyzed condensation of phenols is also discussed.

Comparative Data of Synthetic Methods
MethodStarting Material(s)Key ReagentsReaction StepsYieldPurityAdvantagesDisadvantages
McMurry Coupling Protected 4,4'-DihydroxybenzophenoneTiCl₄, LiAlH₄ or Zn2 (Protection, Coupling)Moderate to HighGood to ExcellentDirect formation of the C=C bond, good for sterically hindered alkenes.Requires stoichiometric amounts of low-valent titanium reagents which are moisture sensitive; protection and deprotection steps are often necessary for the hydroxyl groups.
Pinacol Coupling & Deoxygenation 4,4'-DihydroxybenzophenoneMg, TiCl₄ or other reducing agents2 (Coupling, Deoxygenation)ModerateGoodMilder initial coupling conditions may be possible.Two-step process; requires an effective deoxygenation method for the intermediate diol.
Acid-Catalyzed Condensation Phenol, GlyoxalStrong Acid (e.g., H₂SO₄)1Potentially HighVariablePotentially a one-step, atom-economical synthesis.Risk of isomer formation and side reactions; a specific protocol for the synthesis of the unsaturated THPE is not well-established.

Experimental Protocols

Method 1: McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of ketones to form alkenes.[1] For the synthesis of THPE, a protected form of 4,4'-dihydroxybenzophenone is typically used to prevent interference from the acidic phenolic protons.

Step 1: Protection of 4,4'-Dihydroxybenzophenone

The hydroxyl groups of 4,4'-dihydroxybenzophenone are first protected, for example, as methoxy or benzyloxy ethers, to prevent their reaction with the organometallic reagents used in the McMurry coupling.

Step 2: McMurry Coupling

The following is a general procedure adapted for the synthesis of THPE from a protected 4,4'-dihydroxybenzophenone derivative.

Materials:

  • Protected 4,4'-dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, anhydrous THF is added, followed by the slow addition of TiCl₄ at 0 °C.

  • A reducing agent (e.g., LiAlH₄ or Zn dust) is then carefully added in portions to the stirred solution. The mixture is heated to reflux to generate the low-valent titanium species, which typically appears as a black slurry.

  • A solution of the protected 4,4'-dihydroxybenzophenone in anhydrous THF is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for several hours to ensure complete coupling.

  • After cooling to room temperature, the reaction is quenched by the slow addition of aqueous K₂CO₃ or HCl.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the protected THPE.

Step 3: Deprotection

The protecting groups on the hydroxyl functions of the purified product are removed under appropriate conditions (e.g., BBr₃ for methoxy ethers) to yield the final Tetrakis(4-hydroxyphenyl)ethylene.

Method 2: Pinacol Coupling and Deoxygenation

This two-step approach first involves the reductive coupling of 4,4'-dihydroxybenzophenone to form a vicinal diol (a pinacol), which is then deoxygenated to form the alkene.[2]

Step 1: Pinacol Coupling

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Magnesium (Mg) turnings

  • Anhydrous solvent (e.g., THF, acetonitrile)

Procedure:

  • In a reaction vessel, magnesium turnings are activated (e.g., with a small amount of iodine).

  • A solution of 4,4'-dihydroxybenzophenone in an anhydrous solvent is added to the activated magnesium.

  • The mixture is stirred at room temperature or with gentle heating to initiate the coupling reaction, which is a one-electron reduction of the carbonyl group to a ketyl radical anion, followed by dimerization.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by adding a proton source (e.g., aqueous NH₄Cl) to yield the 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane-1,2-diol.

Step 2: Deoxygenation of the Diol

The intermediate diol is then deoxygenated to form the double bond. Various methods can be employed for this step, including the use of low-valent titanium reagents, as in the McMurry reaction itself.

Method 3: Acid-Catalyzed Condensation (Theoretical)

While a direct synthesis of the saturated analogue, 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, from phenol and glyoxal in the presence of an acid catalyst has been reported, a similar direct route to THPE is less established.[3] The following is a proposed conceptual pathway.

Materials:

  • Phenol

  • Glyoxal

  • Strong acid catalyst (e.g., sulfuric acid)

  • Dehydrating agent

Procedure:

  • Phenol and glyoxal are reacted in the presence of a strong acid catalyst.

  • The reaction would proceed via an electrophilic substitution of the phenol with the protonated glyoxal.

  • A subsequent dehydration step would be required to form the central double bond.

This method, while potentially more atom-economical, would likely face challenges with selectivity and the formation of various isomers and oligomeric byproducts.

Visualizations

Synthetic_Workflow_Comparison cluster_mcmurry McMurry Coupling cluster_pinacol Pinacol Coupling & Deoxygenation cluster_condensation Acid-Catalyzed Condensation (Theoretical) start_m Protected 4,4'-Dihydroxybenzophenone reagents_m TiCl4 + Reductant (e.g., LiAlH4 or Zn) coupling McMurry Coupling start_m->coupling reagents_m->coupling deprotection Deprotection coupling->deprotection end_m Tetrakis(4-hydroxyphenyl)ethylene deprotection->end_m start_p 4,4'-Dihydroxybenzophenone reagents_p Reducing Agent (e.g., Mg) coupling_p Pinacol Coupling start_p->coupling_p reagents_p->coupling_p diol Intermediate Diol coupling_p->diol deoxygenation Deoxygenation diol->deoxygenation end_p Tetrakis(4-hydroxyphenyl)ethylene deoxygenation->end_p start_c Phenol + Glyoxal reagents_c Acid Catalyst condensation Condensation & Dehydration start_c->condensation reagents_c->condensation end_c Tetrakis(4-hydroxyphenyl)ethylene condensation->end_c

References

A Comparative Guide to the Cross-Reactivity of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the highly sensitive and selective detection of specific analytes is a critical task. In this context, fluorescent chemosensors based on Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, commonly known as tetraphenylethylene (TPE), have emerged as a powerful tool. These sensors leverage a unique photophysical phenomenon called Aggregation-Induced Emission (AIE), which makes them highly fluorescent in an aggregated state rather than in solution[1]. This characteristic allows for the design of "turn-on" fluorescent sensors with a high signal-to-noise ratio.

This guide provides a comparative overview of the cross-reactivity of TPE-based sensors, presenting experimental data on their selectivity for target analytes in the presence of other potentially interfering species. We will delve into their performance in detecting heavy metal ions and nitroaromatic compounds, offer a detailed experimental protocol for assessing cross-reactivity, and briefly touch upon alternative sensing technologies.

The Principle of Aggregation-Induced Emission (AIE)

The underlying sensing mechanism of TPE-based sensors is Aggregation-Induced Emission (AIE). In dilute solutions, the phenyl rings of the TPE molecule undergo active intramolecular rotation, which provides a non-radiative decay pathway for the excited state, resulting in weak or no fluorescence. However, in the presence of a target analyte or in a poor solvent, the TPE molecules aggregate. This aggregation restricts the intramolecular rotation of the phenyl rings, blocking the non-radiative decay channel and forcing the excited molecules to release their energy through radiative decay, leading to strong fluorescence emission[1]. This "turn-on" fluorescence response is the basis for their use as sensors.

AIE_Mechanism cluster_solution In Dilute Solution (Non-emissive) cluster_aggregate In Aggregate State (Emissive) Molecule TPE Molecule Excited Excited State Molecule->Excited Light (Excitation) Rotation Intramolecular Rotation Excited->Rotation NonRadiative Non-radiative Decay Rotation->NonRadiative Ground Ground State NonRadiative->Ground Heat Aggregate TPE Aggregate Excited_Agg Excited State Aggregate->Excited_Agg Light (Excitation) NoRotation Restricted Rotation Excited_Agg->NoRotation Radiative Radiative Decay NoRotation->Radiative Ground_Agg Ground State Radiative->Ground_Agg Fluorescence

Caption: Aggregation-Induced Emission (AIE) Mechanism.

Performance Comparison: Cross-Reactivity Data

The selectivity of a sensor is paramount for its practical application. The following tables summarize the cross-reactivity of two representative TPE-based sensors: one designed for the detection of heavy metal ions (Hg²⁺ and Ag⁺) and another for nitroaromatic compounds.

Table 1: Cross-Reactivity of a TPE-based Sensor for Heavy Metal Ions (Hg²⁺ and Ag⁺)

This sensor exhibits a "turn-off" fluorescence response to Hg²⁺ and Ag⁺ ions. The data below indicates the relative fluorescence intensity of the sensor in the presence of various metal ions compared to its initial fluorescence (as a percentage). A lower percentage indicates a stronger quenching effect and thus, higher sensitivity.

Interfering IonConcentrationRelative Fluorescence Intensity (%)Reference
Hg²⁺ (Target) 100 µg/mL~5% [2][3]
Ag⁺ (Target) 100 µg/mL~10% [2][3]
K⁺100 µg/mL~95%[2][3]
Ca²⁺100 µg/mL~90%[2][3]
Mg²⁺100 µg/mL~92%[2][3]
Zn²⁺100 µg/mL~85%[2][3]
Pb²⁺100 µg/mL~88%[2][3]
Cu²⁺100 µg/mL~75%[2][3]
Fe³⁺100 µg/mL~80%[2][3]
Ni²⁺100 µg/mL~90%[2][3]
Co²⁺100 µg/mL~87%[2][3]

Data is estimated from graphical representations in the cited literature and presented as approximate values.

Table 2: Cross-Reactivity of a TPE-based Sensor for Nitroaromatic Compounds

This sensor demonstrates fluorescence quenching in the presence of various nitroaromatic compounds. The quenching efficiency is a measure of the sensor's sensitivity towards a specific analyte.

AnalyteQuenching Efficiency (Ksv, M⁻¹)Reference
Picric Acid (PA) 4.02 × 10⁴[4]
2,4-Dinitrophenol (DNP) 1.82 × 10⁴[4]
p-Nitrophenol (NP) 3.12 × 10⁴[4]
NitrobenzeneLower than target analytes[1][4][5]
TolueneNegligible[1][4][5]
AnilineNegligible[1][4][5]

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of a sensor's cross-reactivity. The following is a generalized methodology for testing the selectivity of a TPE-based fluorescent sensor.

Objective: To determine the selectivity of a TPE-based fluorescent sensor for its target analyte in the presence of potentially interfering species.

Materials:

  • TPE-based sensor stock solution (e.g., 1 mM in a suitable organic solvent like THF or DMSO).

  • Stock solutions of the target analyte and various interfering ions/molecules (e.g., 10 mM in deionized water or a suitable buffer).

  • Buffer solution (e.g., Tris-HCl, PBS) at the desired pH.

  • Spectrofluorometer.

  • Cuvettes for fluorescence measurements.

Procedure:

  • Preparation of the Sensor Solution:

    • Prepare a working solution of the TPE-based sensor at a concentration that exhibits a stable and measurable fluorescence signal in the aggregated state (e.g., in a solvent/water mixture that induces aggregation). A typical concentration might be in the low micromolar range.

    • Allow the solution to equilibrate for a set period to ensure stable aggregate formation.

  • Fluorescence Measurement of the Sensor Alone (Control):

    • Transfer an aliquot of the sensor working solution to a cuvette.

    • Record the fluorescence emission spectrum at the predetermined excitation wavelength. The peak fluorescence intensity will serve as the baseline (F₀).

  • Selectivity Study:

    • To separate aliquots of the sensor working solution, add a specific concentration of each interfering species (e.g., a final concentration 10-fold or 100-fold higher than the expected target analyte concentration).

    • Incubate the solutions for a defined period to allow for any potential interaction.

    • Record the fluorescence emission spectrum for each solution containing an interfering species.

    • Measure the peak fluorescence intensity (F).

  • Measurement with the Target Analyte:

    • To a separate aliquot of the sensor working solution, add the target analyte at a concentration that is expected to elicit a significant response.

    • Incubate and record the fluorescence emission spectrum as described above.

  • Data Analysis:

    • Calculate the relative fluorescence intensity for each interfering species and the target analyte using the formula: (F / F₀) * 100%.

    • For quenching-based sensors, the quenching efficiency can be calculated using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher.

    • Present the data in a bar graph or table to visually compare the sensor's response to the target analyte versus the interfering species.

Alternative Sensing Technologies

While TPE-based sensors offer distinct advantages, it is important to consider alternative technologies for a comprehensive analytical approach.

For Heavy Metal Ion Detection:

  • Rhodamine-based Probes: These are classic "turn-on" fluorescent probes that often exhibit high sensitivity and selectivity for specific metal ions like Hg²⁺ and Cu²⁺.[6]

  • Carbon Dots (CDs): These are nanomaterials that can be functionalized to selectively bind to metal ions, leading to fluorescence quenching or enhancement.[6]

  • Porphyrin-based Sensors: These macrocyclic compounds can chelate metal ions, causing a change in their fluorescence properties.[7]

  • Cross-Reactive Sensor Arrays: These employ multiple fluorescent indicators that produce a unique response pattern for different metal ions, allowing for their qualitative analysis.[8]

For Nitroaromatic Compound Detection:

  • Surface-Enhanced Raman Scattering (SERS): This technique provides a highly specific "fingerprint" spectrum for different molecules, enabling the detection and identification of various nitroaromatic explosives.[9]

  • Colorimetric Tests: These methods, often deployed on paper-based devices, provide a rapid and portable means of detection through a visible color change.[9]

  • Electrochemical Sensors: These devices measure changes in electrical properties upon interaction with nitroaromatic compounds.

  • Other Fluorescent Polymers: Conjugated polymers based on poly-(phenylene-ethynylene) and poly-(phenylene-vinylene) are also widely used for the detection of nitroaromatics via fluorescence quenching.[10]

Conclusion

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- based sensors, leveraging the AIE phenomenon, represent a valuable class of fluorescent probes for the detection of a wide range of analytes. Their "turn-on" fluorescence mechanism provides high sensitivity and a good signal-to-noise ratio. While they demonstrate good selectivity for their target analytes, as shown in the presented data, a thorough evaluation of cross-reactivity against a broad panel of potential interferents is crucial for any new sensor development. The experimental protocol provided in this guide offers a framework for such an assessment. For a comprehensive analytical strategy, researchers should also consider the array of alternative sensing technologies available, each with its own set of advantages and limitations.

References

Benchmarking the gas adsorption capacity of Tetrakis(4-hydroxyphenyl)ethylene MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Gas Adsorption Capacity of Metal-Organic Frameworks: Benchmarking Against Tetrakis(4-hydroxyphenyl)ethylene-Based Architectures

For researchers and professionals in materials science and drug development, the selection of optimal porous materials is critical for applications ranging from gas storage and separation to catalysis and drug delivery. Metal-Organic Frameworks (MOFs) stand out for their exceptionally high surface areas and tunable pore environments. This guide provides a comparative benchmark of the gas adsorption capacities of several well-established MOFs.

Comparative Performance of Benchmark MOFs

The following table summarizes key gas adsorption parameters for four widely studied MOFs. These values represent a range reported in the literature and can vary based on synthesis methods and activation procedures.

ParameterHKUST-1MOF-5UiO-66ZIF-8
BET Surface Area (m²/g) 1500 - 1800[1][2]2900 - 4400[3][4]1000 - 1800[5]1040 - 1947[6][7]
Pore Volume (cm³/g) 0.78 - 0.90[8][9]0.92 - 1.04[3][4]0.40 - 0.90[5]0.53 - 0.66[7]
CO₂ Uptake (mmol/g at 298 K, 1 bar) ~2.5 - 4.0~2.0 - 3.5~1.1 - 1.7[10]~0.8 - 1.5
CO₂ Uptake (mmol/g at 298 K, 10 bar) ~10.0~10.8~4.5~3.0
CH₄ Uptake (mmol/g at 298 K, 1 bar) ~1.0 - 1.5~0.5 - 1.0~0.2~0.3 - 0.5
CH₄ Uptake (mmol/g at 298 K, 35 bar) ~10.0~10.0~3.5~4.7[11]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of gas adsorption capacities. The following is a detailed protocol for a typical volumetric gas adsorption measurement.

Protocol: Volumetric Gas Adsorption Measurement

1. Sample Activation (Degassing):

  • Place 50-100 mg of the MOF sample into a pre-weighed sample tube.

  • Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.

  • Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr). The temperature and duration of heating are critical and material-dependent. For many robust MOFs like UiO-66, activation at 150-200°C for several hours is common. Less stable MOFs may require lower temperatures.[12]

  • After heating, allow the sample to cool to room temperature while maintaining the vacuum.

  • Weigh the sample tube again to determine the precise mass of the activated sample.

2. Isotherm Measurement:

  • Transfer the sample tube to the analysis port of the gas adsorption analyzer.

  • Immerse the sample tube in a cryogenic bath, typically liquid nitrogen at 77 K for N₂ adsorption (for BET surface area analysis) or a temperature-controlled bath for other gases (e.g., 273 K or 298 K for CO₂ or CH₄).[12]

  • Perform a free-space measurement using a non-adsorbing gas like helium to determine the void volume in the sample tube.

  • Introduce the adsorptive gas (e.g., N₂, CO₂, CH₄) into the manifold in controlled doses.

  • After each dose, allow the system to reach equilibrium and record the pressure. The amount of gas adsorbed is calculated from the pressure change.[12]

  • Continue this process over a specified pressure range to generate the adsorption isotherm.

  • For a complete analysis, the desorption isotherm is measured by systematically reducing the pressure.

3. Data Analysis:

  • BET Surface Area: Calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of approximately 0.05 to 0.35.[5]

  • Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).[13]

  • Gas Uptake Capacity: Read directly from the isotherm at a given pressure and temperature.

Benchmarking Workflow

The process of evaluating a new MOF's gas adsorption capacity against established benchmarks can be visualized as a logical workflow.

cluster_synthesis Material Preparation cluster_benchmarks Benchmark Selection cluster_analysis Gas Adsorption Analysis cluster_comparison Comparative Evaluation synthesis Synthesis of Novel MOF (e.g., Tetrakis(4-hydroxyphenyl)ethylene MOF) activation Activation of MOF Sample synthesis->activation gas_adsorption Volumetric Gas Adsorption (N₂, CO₂, CH₄) activation->gas_adsorption select_benchmarks Select Benchmark MOFs (e.g., HKUST-1, MOF-5, UiO-66) select_benchmarks->gas_adsorption data_processing Data Processing and Analysis gas_adsorption->data_processing comparison Compare Key Parameters: - BET Surface Area - Pore Volume - Gas Uptake Capacity data_processing->comparison performance_eval Performance Evaluation and Conclusion comparison->performance_eval

Caption: Workflow for benchmarking the gas adsorption capacity of a novel MOF.

References

How does the hydroxyl group in Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- affect its properties compared to TPE?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional group modifications on molecular properties is paramount. This guide provides a detailed comparison of Tetraphenylethylene (TPE) and its hydroxylated derivative, Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (TPE-OH), focusing on how the introduction of hydroxyl groups alters its physicochemical and biological characteristics. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel molecular probes and therapeutic agents.

At the heart of this comparison lies the fundamental structural difference between TPE and TPE-OH. TPE is a hydrocarbon consisting of a central ethylene core bonded to four phenyl rings. In contrast, TPE-OH, also known as Tetrakis(4-hydroxyphenyl)ethylene (THPE), is a derivative where each of the four phenyl rings is functionalized with a hydroxyl (-OH) group at the para position. This seemingly minor addition has profound consequences for the molecule's behavior, particularly in aqueous environments and biological systems.

Enhanced Aqueous Solubility: A Key Advantage of TPE-OH

One of the most significant distinctions between TPE and TPE-OH is their solubility in water. The presence of four polar hydroxyl groups in TPE-OH dramatically increases its hydrophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility
TPEC₂₆H₂₀332.44Poor
TPE-OHC₂₆H₂₀O₄396.44~2.6 mg/mL[1]

As indicated in the table, TPE-OH exhibits a water solubility approximately 80 times greater than that of the parent TPE molecule.[1] This enhanced solubility is crucial for its application in biological imaging and sensing, as it allows for better dispersion and bioavailability in aqueous physiological environments without the need for organic co-solvents or complex formulation strategies.

Aggregation-Induced Emission (AIE): A Shared Phenomenon with Nuanced Differences

Both TPE and TPE-OH are classic examples of molecules exhibiting Aggregation-Induced Emission (AIE). This phenomenon, where the molecules are non-emissive in dilute solutions but become highly fluorescent in an aggregated state, is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated form.[2] This restriction blocks non-radiative decay pathways, forcing the excited state to decay via fluorescence emission.

While both molecules are AIE-active, the presence of hydroxyl groups in TPE-OH can influence the aggregation process and, consequently, its AIE properties. The hydroxyl groups can participate in hydrogen bonding, which can affect the morphology and stability of the aggregates formed in aqueous media.

A typical experiment to characterize the AIE properties involves monitoring the fluorescence intensity in a mixture of a good solvent (e.g., tetrahydrofuran, THF) and a poor solvent (e.g., water). As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence.

AIE_Mechanism

Experimental Protocols

Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH)

A common method for the synthesis of TPE and its derivatives is the McMurry coupling reaction. For TPE-OH, the precursor is 4,4'-dihydroxybenzophenone.

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Zinc dust

  • Titanium(IV) chloride (TiCl₄)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • A mixture of zinc dust and anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., argon).

  • Titanium(IV) chloride is added dropwise to the stirred suspension, leading to the formation of a low-valent titanium reagent.

  • Anhydrous pyridine is then added to the mixture.

  • A solution of 4,4'-dihydroxybenzophenone in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then refluxed for several hours.

  • After cooling, the reaction is quenched by the slow addition of an aqueous HCl solution.

  • The mixture is extracted with dichloromethane.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield pure TPE-OH.

Measurement of Aggregation-Induced Emission (AIE)

Materials:

  • Stock solution of TPE or TPE-OH in a good solvent (e.g., 1 mM in THF).

  • Poor solvent (e.g., deionized water).

  • Fluorometer.

Procedure:

  • Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (water) in the good solvent (THF), for example, from 0% to 90% water content by volume. The final concentration of the AIEgen should be kept constant (e.g., 10 µM).

  • Record the fluorescence emission spectrum of each solution using a fluorometer at a fixed excitation wavelength (typically around the absorption maximum of the compound, e.g., 330-350 nm).

  • Plot the fluorescence intensity at the emission maximum against the water fraction to visualize the AIE effect.

AIE_Workflow

Impact on Biological Applications

The enhanced water solubility and retained AIE properties make TPE-OH a more suitable candidate for various biological applications compared to TPE.

  • Bio-imaging: TPE-OH nanoparticles can be used as fluorescent probes for cellular imaging. Their ability to fluoresce brightly in an aggregated state allows for high-contrast imaging of cellular structures or processes where the probes accumulate. The hydroxyl groups can also serve as handles for further functionalization, for example, to target specific organelles or biomolecules.

  • Drug Delivery: The AIE property of TPE-OH can be exploited to monitor drug release. For instance, a drug can be encapsulated within TPE-OH-based nanoparticles. In the encapsulated state, the TPE-OH is aggregated and highly fluorescent. Upon release of the drug, the nanoparticles may disaggregate, leading to a decrease in fluorescence, thus providing a real-time tracking mechanism.

  • Sensing: The fluorescence of TPE-OH aggregates can be sensitive to the local environment. Changes in pH, viscosity, or the presence of specific analytes can alter the aggregation state and, consequently, the fluorescence output. This makes TPE-OH a potential platform for the development of "turn-on" fluorescent sensors for various biological targets.

Conclusion

The introduction of four hydroxyl groups to the tetraphenylethylene core profoundly modifies its properties, transforming it from a hydrophobic molecule to a water-soluble derivative while preserving its characteristic Aggregation-Induced Emission. This strategic hydroxylation significantly enhances the utility of the TPE scaffold for a wide range of applications in biomedical research and drug development. The improved aqueous solubility of TPE-OH facilitates its use in biological systems, while its robust AIE provides a powerful tool for high-contrast imaging and sensing. For researchers designing novel probes and delivery systems, TPE-OH offers a versatile and highly attractive molecular platform.

References

A Comparative Analysis of Tetrakis(4-hydroxyphenyl)ethylene and its Functionalized Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed side-by-side analysis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) and its prominent derivatives, Tetrakis(4-aminophenyl)ethylene (TAPE), and Tetrakis(4-carboxyphenyl)ethylene (TCPE), reveals their distinct photophysical properties and suitability for a range of applications, from bioimaging to the development of advanced materials. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols for their synthesis and application.

All three tetraphenylethylene (TPE) derivatives exhibit the characteristic of aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in dilute solutions but become highly fluorescent in an aggregated or solid state. This property is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. However, the functional groups appended to the phenyl rings significantly influence their specific photophysical characteristics, solubility, and reactivity, thereby tailoring them for different scientific pursuits.

Side-by-Side Performance Analysis

The key performance metrics of THPE, TAPE, and TCPE are summarized in the table below, offering a clear comparison of their photophysical properties.

DerivativeFunctional GroupAbsorption Max (λ_abs)Emission Max (λ_em) - SolutionEmission Max (λ_em) - Aggregate/SolidQuantum Yield (Φ_F) - SolutionQuantum Yield (Φ_F) - Aggregate/SolidKey Applications
THPE -OH (Hydroxyl)~330 nmNon-emissive~470 nm< 1%High (not specified)Bioimaging, Chemical Sensing, Photodynamic Therapy
TAPE -NH₂ (Amino)~330 nmNon-emissive~485 nm< 1%High (not specified)Organic Electronics, Chemosensors, Covalent Organic Frameworks (COFs)
TCPE -COOH (Carboxyl)~330 nmNon-emissive~434 nm (ligand), ~468 nm (in Th-MOF)< 1%1.04% (ligand), 1.15% (in Th-MOF)[1]Metal-Organic Frameworks (MOFs), Photocatalysis, Luminescent Materials

Experimental Protocols

Detailed methodologies for the synthesis of these TPE derivatives and a general protocol for their application in cellular imaging are provided below.

Synthesis of Tetrakis(4-hydroxyphenyl)ethylene (THPE) via McMurry Coupling

This protocol describes the synthesis of THPE through the reductive coupling of 4,4'-dihydroxybenzophenone.

Materials:

  • 4,4'-dihydroxybenzophenone

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

  • Add zinc dust (4 equivalents) to the flask, followed by the addition of anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add titanium(IV) chloride (2 equivalents) dropwise to the suspension. The mixture will turn from a yellow-orange color to black, indicating the formation of low-valent titanium species.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.

  • Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF and add it dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for an additional 4-6 hours.

  • Cool the reaction to room temperature and quench it by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Tetrakis(4-hydroxyphenyl)ethylene.

Synthesis of Tetrakis(4-aminophenyl)ethylene (TAPE)

This protocol involves the reduction of a nitro-substituted TPE precursor.

Materials:

  • Tetrakis(4-nitrophenyl)ethylene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve Tetrakis(4-nitrophenyl)ethylene in ethanol.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Tetrakis(4-aminophenyl)ethylene by recrystallization or column chromatography.

Synthesis of Tetrakis(4-carboxyphenyl)ethylene (TCPE) for MOF Applications[1]

This protocol details the synthesis of the TCPE ligand (H₄TCPE) for its use in the formation of Metal-Organic Frameworks.[1]

Materials:

  • Tetrakis(4-bromophenyl)ethylene

  • n-Butyllithium (n-BuLi)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Tetrakis(4-bromophenyl)ethylene in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 equivalents) to the solution and stir for 1-2 hours at -78 °C.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with hydrochloric acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude Tetrakis(4-carboxyphenyl)ethylene.

  • Purify the product by recrystallization.

General Protocol for Cellular Imaging using AIEgen Nanoparticles

This protocol outlines the preparation of AIEgen nanoparticles and their application in live-cell imaging.

Materials:

  • AIEgen (THPE, TAPE, or TCPE derivative)

  • Tetrahydrofuran (THF)

  • Pluronic F-127 or other suitable amphiphilic polymer

  • Deionized water

  • Cell culture medium

  • Cells for imaging (e.g., HeLa cells)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Preparation of AIEgen Nanoparticles:

    • Prepare a stock solution of the AIEgen in THF (e.g., 1 mg/mL).

    • Prepare a stock solution of Pluronic F-127 in deionized water (e.g., 1 mg/mL).

    • Rapidly inject the AIEgen stock solution into the vigorously stirring Pluronic F-127 solution. The hydrophobic AIEgen will aggregate and be encapsulated by the polymer to form nanoparticles.

    • Allow the THF to evaporate.

  • Cell Staining and Imaging:

    • Culture cells to the desired confluency on a suitable imaging dish.

    • Dilute the AIEgen nanoparticle suspension in the cell culture medium to the desired working concentration.

    • Incubate the cells with the AIEgen-containing medium for a specific period (e.g., 30 minutes).

    • Wash the cells with PBS to remove excess nanoparticles.

    • Image the stained cells using a confocal microscope with appropriate excitation and emission wavelengths.

Visualizing the Aggregation-Induced Emission (AIE) Mechanism

The AIE process is a cornerstone of the functionality of these TPE derivatives. The following diagram illustrates the fundamental principle of AIE.

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregate State Molecule TPE Derivative (Dissolved) Rotation Intramolecular Rotation Molecule->Rotation Excitation Non-Radiative Non-Radiative Decay (No Fluorescence) Rotation->Non-Radiative Aggregate TPE Derivative (Aggregated) Restriction Rotation Restricted Aggregate->Restriction Excitation Radiative Radiative Decay (Strong Fluorescence) Restriction->Radiative

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Workflow for AIEgen-based Cellular Imaging

The following diagram outlines the typical workflow for utilizing these AIE-active TPE derivatives for cellular imaging applications.

Cellular_Imaging_Workflow Start Start: Synthesize AIEgen Nano Formulate AIEgen Nanoparticles Start->Nano Incubate Incubate Cells with Nanoparticles Nano->Incubate CellCulture Culture Cells CellCulture->Incubate Wash Wash Cells Incubate->Wash Image Confocal Microscopy Imaging Wash->Image Analysis Image Analysis Image->Analysis

Caption: Workflow for cellular imaging using AIEgens.

Logical Relationship of TPE Derivatives and Applications

The relationship between the core TPE structure, its functionalized derivatives, and their primary applications is depicted in the diagram below.

TPE_Derivatives_Applications cluster_derivatives Functionalized Derivatives cluster_applications Primary Applications TPE_Core Tetraphenylethylene (TPE) Core Structure THPE THPE (-OH) TPE_Core->THPE TAPE TAPE (-NH2) TPE_Core->TAPE TCPE TCPE (-COOH) TPE_Core->TCPE Bioimaging Bioimaging & Sensing THPE->Bioimaging Materials Advanced Materials (MOFs, COFs) TAPE->Materials Electronics Organic Electronics TAPE->Electronics TCPE->Materials

Caption: TPE derivatives and their main application areas.

References

Safety Operating Guide

Proper Disposal of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, a chemical that requires careful handling due to its potential hazards. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Chemical waste, including Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means it cannot be disposed of in regular trash or poured down the sewer system.[1] Instead, it must be managed through a designated Environmental Health and Safety (EHS) Hazardous Waste Program.[1]

Immediate Safety Precautions

Before handling Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-.

1. Waste Identification and Classification:

  • Assume all chemical waste, including Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, is hazardous.[2]

  • A formal hazardous waste determination must be made for any waste material generated.[3] This process involves checking if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

2. Containerization:

  • Use a suitable, leak-proof container for waste collection. Plastic bottles are often preferred over glass for storing hazardous waste, provided they are compatible with the chemical.[1]

  • The container must be in good condition, with no signs of rust or leaks.[4]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[2]

  • Keep the waste container closed at all times, except when adding waste.[2][4]

3. Labeling:

  • Properly label the hazardous waste container with a hazardous waste tag provided by your institution's EHS department.

  • The label must include the following information:

    • The full chemical name: "Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-". Abbreviations or chemical formulas are not acceptable.[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The place of origin (e.g., department, room number).[1]

    • The name and telephone number of the Principal Investigator.[1]

    • The words "Hazardous Waste".[1][4]

    • Appropriate hazard pictograms.[1]

4. Storage:

  • Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Segregate incompatible wastes to prevent dangerous reactions.[4]

  • Utilize secondary containment to mitigate spills.[5]

5. Disposal Request:

  • Submit a completed Hazardous Waste Information Form to your institution's EHS office.[1]

  • The EHS department will then arrange for the collection and proper disposal of the hazardous waste. Do not transport hazardous waste yourself.

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Glassware or other lab materials contaminated with Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- must be treated as hazardous waste.[4] Package these items in an appropriate container and label it as "Hazardous Waste," listing the contaminating chemical.[4]

  • Empty Containers: A container that held a hazardous chemical must be triple-rinsed with a suitable solvent capable of removing the residue.[4] The resulting rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing and air drying, and with the label defaced, the container may be disposed of in the regular trash.[4]

Disposal Workflow for Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

G Figure 1. Disposal Workflow A Step 1: Waste Identification (Assume Hazardous) B Step 2: Containerize Waste (Proper, Labeled Container) A->B Chemical Waste Generated C Step 3: Label Container (Hazardous Waste Tag) B->C Waste Added D Step 4: Store Securely (Designated Area, Segregated) C->D Container Full or Ready for Disposal E Step 5: Request Pickup (Submit Form to EHS) D->E Awaiting Pickup F EHS Collects & Disposes E->F Request Processed

Caption: Disposal workflow for Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-.

References

Essential Safety and Operational Guide for Handling Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- (CAS Number: 119301-59-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified with specific hazards that necessitate stringent safety measures. The following table summarizes the required personal protective equipment.

Hazard Category Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Wear protective gloves, a complete suit protecting against chemicals, and ensure proper glove removal technique is used.
Serious Eye Damage/Irritation Use face shield and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Respiratory Irritation Use only outdoors or in a well-ventilated area. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Acute Toxicity (Oral, Dermal, Inhalation) Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following experimental workflow is mandatory to ensure safety and maintain the integrity of the research.

Experimental Workflow for Handling Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- prep Preparation - Review SDS - Assemble PPE - Prepare workspace in fume hood handling Handling & Use - Work within a designated area - Avoid dust formation - Use appropriate ventilation prep->handling storage Storage - Keep in a tightly closed container - Store in a dry, cool, and well-ventilated place - Protect from light and moisture handling->storage spill Spill & Emergency - Evacuate and ventilate area - Use appropriate PPE for cleanup - Absorb spill and collect in sealed containers handling->spill disposal Waste Disposal - Collect in labeled, sealed containers - Dispose of as hazardous waste - Follow local, regional, and national regulations handling->disposal storage->handling spill->disposal

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.